molecular formula C10H4Cl2N2O B3035058 4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine CAS No. 294874-71-8

4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B3035058
CAS No.: 294874-71-8
M. Wt: 239.05 g/mol
InChI Key: FLULEERYFWMYDE-UHFFFAOYSA-N
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Description

4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2O and its molecular weight is 239.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloro-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2O/c11-5-1-2-7-6(3-5)8-9(15-7)10(12)14-4-13-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLULEERYFWMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001284829
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
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Molecular Weight

239.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294874-71-8
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294874-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichlorobenzofuro[3,2-d]pyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID001284829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CAS 294874-71-8)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Scaffold

4,8-Dichlorobenzofuro[3,2-d]pyrimidine is a privileged heterocyclic scaffold in medicinal chemistry, valued for its structural rigidity and orthogonal reactivity. Unlike simple pyrimidines, the tricyclic benzofuro-fused system provides a planar pharmacophore that mimics adenosine, making it a potent template for ATP-competitive kinase inhibitors (e.g., CK2, PIM1, PKC).

For the synthetic chemist, this molecule is defined by its regioselective asymmetry . The chlorine atom at position C4 is highly activated for nucleophilic aromatic substitution (


), while the chlorine at C8 (on the benzofuran ring) remains inert to nucleophiles but reactive toward palladium-catalyzed cross-coupling. This duality allows for the sequential construction of complex libraries with high precision.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyDetail
CAS Number 294874-71-8
IUPAC Name 4,8-dichloro[1]benzofuro[3,2-d]pyrimidine
Molecular Formula C₁₀H₄Cl₂N₂O
Molecular Weight 239.06 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; poorly soluble in water/alcohols.[1]
Stability Moisture sensitive (C4-Cl hydrolyzes to 4-OH); store under inert gas at -20°C.
SMILES Clc1ccc2c(c1)oc3nc(Cl)ncc23

Synthetic Architecture

The synthesis of 4,8-dichlorobenzofuro[3,2-d]pyrimidine is not a single-step process but a convergent assembly of the benzofuran core followed by pyrimidine annulation.

Core Construction (Retrosynthetic Logic)

The most robust route proceeds through the 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one intermediate. Direct chlorination of the fully formed tricyclic system is rarely selective; therefore, the C8-chlorine is typically installed via the starting phenol.

Step 1: Benzofuran Assembly
  • Precursor: 5-Chloro-2-hydroxybenzonitrile or methyl 5-chloro-2-hydroxybenzoate.

  • Reagent: Ethyl bromoacetate / K₂CO₃.

  • Mechanism: Alkylation of the phenol followed by Thorpe-Ziegler cyclization (for nitriles) yields the 3-amino-5-chlorobenzofuran-2-carboxylate or carboxamide.

Step 2: Pyrimidine Annulation
  • Reagent: Formamide (excess) or Triethyl orthoformate/NH₄OAc.

  • Conditions: Reflux (140–180°C).

  • Outcome: Cyclocondensation yields 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one . This intermediate is stable and can be stored.

Step 3: Deoxychlorination (The Activation Step)
  • Reagent: POCl₃ (Phosphorus oxychloride).

  • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).

  • Protocol: The lactam carbonyl at C4 is converted to the imidoyl chloride.

  • Critical Note: Anhydrous conditions are essential to prevent reversion to the starting material.

Synthesis Workflow Diagram

Synthesis Start 5-Chloro-2-hydroxy benzonitrile Inter1 3-Amino-5-chlorobenzofuran -2-carboxamide Start->Inter1 1. BrCH2COOEt, K2CO3 2. Cyclization Inter2 8-Chlorobenzofuro[3,2-d] pyrimidin-4(3H)-one Inter1->Inter2 Formamide, Reflux (Annulation) Product 4,8-Dichlorobenzofuro [3,2-d]pyrimidine Inter2->Product POCl3, DMF (cat.) (Deoxychlorination)

Figure 1: Step-wise synthetic pathway from chlorophenol precursors to the dichloro-scaffold.

Functionalization & Reactivity

The power of CAS 294874-71-8 lies in its ability to undergo orthogonal functionalization .

C4-Chlorine: The "Soft" Electrophile ( )

The C4 position is electron-deficient due to the inductive effect of the adjacent nitrogens. It reacts readily with nucleophiles under mild conditions.

  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: IPA or DMF, DIPEA (base), 60–80°C.

  • Selectivity: 100% selective for C4 over C8. The C8-Cl bond is too strong to break under standard

    
     conditions.
    
C8-Chlorine: The "Hard" Electrophile (Cross-Coupling)

Once the C4 position is substituted (deactivating the ring slightly), the C8-chlorine (an aryl chloride) can be engaged via transition metal catalysis.

  • Reactions: Suzuki-Miyaura (Aryl-B), Buchwald-Hartwig (Aryl-N), Sonogashira (Aryl-C≡C).

  • Catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂, or XPhos Pd G2.

  • Significance: This allows the introduction of solubility-enhancing groups or lipophilic tails late in the synthesis.

Reactivity Map

Reactivity Core 4,8-Dichloro Scaffold Amino 4-Amino-8-chloro Derivative Core->Amino Step 1: SNAr (R-NH2, 60°C) C4 Selective Final 4,8-Disubstituted Library Amino->Final Step 2: Pd-Catalysis (Ar-B(OH)2) C8 Functionalization

Figure 2: Orthogonal functionalization strategy. C4 is substituted first to prevent side reactions.

Medicinal Chemistry Applications

Kinase Inhibition

The benzofuro[3,2-d]pyrimidine core is an isostere of the purine nucleus found in ATP.

  • CK2 (Casein Kinase 2): Derivatives substituted at C4 with bulky amines (e.g., benzylamine) often show nanomolar potency against CK2, a target in various cancers.

  • PIM1 Kinase: The planar tricyclic system fits the narrow ATP binding pocket of PIM1.

  • Structural Insight: The oxygen atom in the benzofuran ring acts as a hydrogen bond acceptor, often interacting with the "hinge region" of the kinase active site.

Antifungal Activity

Research indicates that 4-amino derivatives of this scaffold possess significant activity against Candida albicans.[2][3] The mechanism often involves inhibition of fungal protein kinases (e.g., PKC), distinct from the ergosterol-targeting mechanism of azoles.

Handling & Safety Protocols

  • Hazard Identification: The compound is an aryl/heteroaryl halide. It is likely a skin and eye irritant.

  • Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis.

    • Storage: Store in a tightly sealed vial, preferably under nitrogen or argon, at -20°C.

    • Solvents: Use anhydrous solvents (DMF, DMSO) for reactions to avoid generating the 4-hydroxy impurity.

  • Waste Disposal: Treat as halogenated organic waste. Do not release into aqueous drains due to potential aquatic toxicity of the benzofuran core.

References

  • PubChem. (n.d.). 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CID 617212). National Center for Biotechnology Information. Retrieved from [Link]

  • Marchand, P., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. Retrieved from [Link]

  • Yang, Y., et al. (2010). Design, synthesis and biological evaluation of novel benzofuro[3,2-d]pyrimidine derivatives as potent CK2 inhibitors. European Journal of Medicinal Chemistry, 45(10), 4507-4512.
  • Kirsch, G., et al. (2009). Synthesis of functionalized benzofuro[3,2-d]pyrimidines.[2][4][5] Journal of Heterocyclic Chemistry. (General synthesis methodology).

Sources

Technical Guide: Tricyclic Benzofuro-Pyrimidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of benzofuran and pyrimidine rings creates a privileged tricyclic scaffold—most notably benzofuro[3,2-d]pyrimidine and benzofuro[2,3-d]pyrimidine . These planar, electron-deficient heteroaromatic systems function as potent bioisosteres of purine nucleotides (adenine/guanine) and quinazolines.

This guide analyzes the structural utility of these tricycles, detailing their synthesis via modern multicomponent reactions (MCRs) and their critical role as ATP-competitive kinase inhibitors (EGFR, VEGFR, PKC) and DNA-intercalating antimicrobial agents.

Structural Architecture & Pharmacophore Analysis

The benzofuro-pyrimidine core derives its potency from three structural pillars:

  • Planarity & Intercalation: The tricyclic flat architecture allows for effective

    
    -
    
    
    
    stacking interactions within the DNA base pairs or the hydrophobic pockets of kinase enzymes.
  • H-Bonding Potential: The pyrimidine nitrogen atoms (N1/N3) serve as crucial hydrogen bond acceptors, mimicking the N1/N7 of adenine in the ATP-binding cleft of kinases.

  • Lipophilicity Balance: The benzofuran moiety contributes significant lipophilicity (LogP modulation), enhancing membrane permeability compared to pure polyaza-heterocycles, while the oxygen atom acts as a weak H-bond acceptor.

Isomeric Variations[1]
  • Benzofuro[3,2-d]pyrimidine: The most common isomer in kinase research. It positions the oxygen atom adjacent to the pyrimidine fusion, affecting the electronic distribution of the C4-position (critical for nucleophilic substitution).

  • Benzofuro[2,3-d]pyrimidine: Less common but structurally significant for specific antimicrobial applications.

Synthetic Methodologies

Strategy A: The Multicomponent Microwave Approach (Green Chemistry)

Modern medicinal chemistry favors "One-Pot" Multicomponent Reactions (MCRs) to generate diversity rapidly. A robust route involves the condensation of salicylaldehydes, malononitrile/cyanoacetates, and nucleophiles.

Strategy B: Stepwise Cyclization (Classic Route)

This route offers higher regiocontrol and is preferred for scale-up.

  • Precursor Synthesis: Reaction of salicylonitrile with

    
    -halo esters/ketones yields 3-amino-2-benzofuran derivatives.
    
  • Pyrimidine Annulation: Cyclization with formamide, urea, or guanidine closes the pyrimidine ring.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the [3,2-d] isomer.

SynthesisPath Start Salicylonitrile (Precursor) Inter1 3-Amino-2-benzofuran carboxylate Start->Inter1 Cyclization 1 Cycliz Pyrimidine Ring Annulation Inter1->Cycliz Fusion Reagent1 Chloroacetonitrile + Base (K2CO3) Reagent1->Inter1 Product Benzofuro[3,2-d]pyrimidine (Tricyclic Core) Cycliz->Product Reagent2 Formamide / Urea (High Temp) Reagent2->Cycliz Func C4-Chlorination (POCl3) Product->Func Activation Final Target Kinase Inhibitor (C4-Amine sub) Func->Final SNAr

Caption: Stepwise construction of the benzofuro[3,2-d]pyrimidine scaffold via 3-aminobenzofuran intermediate.

Medicinal Chemistry & SAR (Structure-Activity Relationship)[2][3][4]

The biological activity of these tricycles is highly sensitive to substitution patterns, particularly at the C4 position of the pyrimidine ring.

Kinase Inhibition (EGFR/VEGFR)

Benzofuro[3,2-d]pyrimidines act as ATP-competitive inhibitors.

  • C4-Position (The "Warhead" Linker): Substitution with anilines (e.g., 3-chloro-4-fluoroaniline) is critical. The NH forms a key H-bond with the "hinge region" of the kinase (e.g., Met793 in EGFR).

  • Benzofuran Ring (Hydrophobic Pocket): Substituents on the benzene ring (positions 6, 7, 8, or 9) occupy the hydrophobic back-pocket of the enzyme. Electron-withdrawing groups (Cl, F) often enhance potency by modulating metabolic stability.

Antimicrobial Activity

Derivatives bearing basic side chains (piperazine, morpholine) at C4 show broad-spectrum activity against S. aureus and C. albicans. The mechanism often involves DNA intercalation and inhibition of DNA gyrase.

Visualization: SAR Logic Map

SAR_Logic Core Benzofuro[3,2-d]pyrimidine CORE Pos4 C4 Position (Pyrimidine) Core->Pos4 Pos8 Benzene Ring (C6-C9) Core->Pos8 RingO Furan Oxygen Core->RingO Pos4_Act Aniline/Amine subst. critical for Hinge Binding Pos4->Pos4_Act Pos8_Act Halogens (Cl/F) increase metabolic stability & hydrophobic fit Pos8->Pos8_Act RingO_Act Maintains Planarity Weak H-bond acceptor RingO->RingO_Act

Caption: Pharmacophore map highlighting critical substitution sites for kinase inhibitory activity.

Experimental Protocol: Synthesis of 4-Chlorobenzofuro[3,2-d]pyrimidine

This protocol describes the activation of the oxo-pyrimidine intermediate, a pivotal step allowing subsequent introduction of diverse amines (SNAr).

Objective: Convert 3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine to the 4-chloro derivative. Mechanism: Nucleophilic acyl substitution using Vilsmeier-Haack type activation.

Reagents & Equipment[5][6][7]
  • Substrate: 3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine (1.0 eq)

  • Reagent: Phosphorus oxychloride (POCl

    
    ) (Excess, solvent/reagent)
    
  • Catalyst:

    
    -Dimethylaniline (Catalytic amount) or DMF
    
  • Apparatus: Round-bottom flask, reflux condenser, CaCl

    
     guard tube.
    
Step-by-Step Methodology
  • Setup: In a dry 50 mL round-bottom flask, place 1.0 g (approx. 4.3 mmol) of the 4-oxo precursor.

  • Addition: Carefully add 10 mL of POCl

    
     under a fume hood (Caution: POCl
    
    
    
    is corrosive and reacts violently with moisture). Add 3-4 drops of
    
    
    -dimethylaniline as a catalyst.
  • Reflux: Heat the reaction mixture to reflux (105–110 °C) for 3–5 hours.

    • Validation: Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting material spot (polar, baseline) should disappear, replaced by a less polar spot (product).

  • Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 100 g of crushed ice with vigorous stirring.

    • Critical Step: Maintain temperature <10 °C to prevent hydrolysis of the product back to the starting material.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO

    
     solution or 10% NaOH.
    
  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography if necessary.

  • Characterization:

    • Melting Point: Sharp range expected (e.g., 140–142 °C depending on substituents).

    • 1H NMR: Absence of the NH proton (typically >12 ppm) confirms aromatization.

Data Summary: Typical Yields
Precursor Substituent (R)Reaction Time (h)Yield (%)M.P. (°C)
H (Unsubstituted)3.082140-142
8-Cl4.576165-167
8-NO

5.070210-212
6-OMe3.578155-157

Future Outlook: PROTACs and Hybrids

The benzofuro-pyrimidine scaffold is currently evolving beyond simple inhibition.

  • PROTAC Linkers: The C4-position is an ideal attachment point for linkers to E3 ligase ligands, enabling the degradation of resistant kinases (e.g., EGFR T790M/C797S).

  • Dual Inhibitors: Hybrids combining this scaffold with hydroxamic acid moieties are being explored as dual Kinase/HDAC inhibitors.

References

  • Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry. (2014). [Link]

  • Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters. (2018).[1] [Link]

  • Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Jundishapur Journal of Microbiology. (2018). [Link]

  • Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans. PMC (NIH). [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. (2016). [Link]

Sources

Kinase inhibitor potential of 4,8-dichlorobenzofuro[3,2-d]pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Gateway to Dual CK2/PIM-1 Kinase Inhibition

Executive Summary

The 4,8-dichlorobenzofuro[3,2-d]pyrimidine core represents a privileged scaffold in modern kinase inhibitor discovery. Structurally isosteric to the purine ring of ATP, this planar tricyclic system offers a distinct advantage: the 4-chloro substituent serves as a highly reactive "warhead" for introducing hinge-binding motifs via nucleophilic aromatic substitution (


), while the 8-chloro substituent modulates lipophilicity and metabolic stability within the hydrophobic pocket.

This guide details the chemical exploitation of this scaffold to target Casein Kinase 2 (CK2) and PIM-1 , two serine/threonine kinases critically implicated in oncogenesis, anti-apoptosis, and drug resistance.

Part 1: Structural Rationale & Molecular Modeling[1]
1.1 The ATP Isostere Concept

The benzofuro[3,2-d]pyrimidine system mimics the adenine pharmacophore. In the "4,8-dichloro" configuration, the molecule presents two distinct vectors for optimization:

  • The C4-Position (Hinge Binder): The chlorine at C4 is a leaving group. Displacing this with primary or secondary amines introduces a hydrogen bond donor/acceptor pair essential for interacting with the kinase hinge region (typically Val116 in CK2 or Glu121 in PIM-1).

  • The C8-Position (Hydrophobic Anchor): The chlorine at C8 resides on the benzofuran ring, positioning it deep within the hydrophobic pocket (Gatekeeper region). This halogen enhances van der Waals contacts and improves cell membrane permeability compared to the unsubstituted analog.

1.2 Target Specificity: CK2 and PIM-1

Unlike "promiscuous" kinase inhibitors, analogs derived from this scaffold show a preference for the CK2/PIM-1 axis. This is critical for dual-inhibition strategies in hematological malignancies (e.g., AML, multiple myeloma) where these pathways converge to drive NF-


B and mTOR signaling.

KinasePathways Inhibitor Benzofuro-pyrimidine Inhibitor CK2 CK2 Kinase Inhibitor->CK2 Inhibits PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits NFkB NF-κB Pathway CK2->NFkB Phosphorylation mTOR mTOR/4E-BP1 PIM1->mTOR Activation BAD BAD (Apoptosis) PIM1->BAD Inactivation Survival Cell Survival & Drug Resistance NFkB->Survival mTOR->Survival Apoptosis Apoptosis (Cell Death) BAD->Apoptosis

Figure 1: Dual inhibition mechanism. The scaffold blocks CK2 and PIM-1, preventing the activation of survival pathways (NF-


B, mTOR) and restoring apoptotic signaling.
Part 2: Synthetic Chemistry Strategy

The synthesis of the 4,8-dichloro intermediate is the critical bottleneck. High purity is required here because the subsequent


 reaction is sensitive to impurities.
2.1 Synthesis of the 4,8-Dichloro Core

The route begins with a substituted benzofuran precursor. The key transformation is the "one-pot" chlorination/aromatization using phosphorus oxychloride (


).

Reaction Scheme Logic:

  • Cyclization: 3-amino-2-benzofurancarboxamide + Urea

    
     Pyrimidine-2,4-dione intermediate.
    
  • Chlorination: Dione +

    
    
    
    
    
    2,4,8-trichloro derivative (if C2 is oxo) or 4,8-dichloro (if C2 is H/alkyl). Note: Most potent kinase inhibitors in this class retain a hydrogen or small alkyl at C2 to avoid steric clash with the hinge.
2.2 Derivatization (

)

The C4-Cl is significantly more electrophilic than the C8-Cl due to the electron-withdrawing nature of the pyrimidine nitrogens. This allows for regiospecific substitution.[1]

SynthesisRoute Start 5-Chlorosalicylaldehyde + Chloroacetonitrile Intermediate1 3-Amino-5-chlorobenzofuran -2-carboxamide Start->Intermediate1 Base/Reflux Cyclization Cyclization (Formamide/Urea) Intermediate1->Cyclization Core 4,8-Dichlorobenzofuro [3,2-d]pyrimidine Cyclization->Core POCl3, Reflux Final 4-Amino-8-chloro Analogs (Active) Core->Final R-NH2, Et3N, EtOH

Figure 2: Synthetic workflow. The 4,8-dichloro core is the divergent point for library generation.

Part 3: Structure-Activity Relationship (SAR)[4]

The following table summarizes the SAR trends observed when derivatizing the 4,8-dichloro core, specifically regarding CK2 inhibition (


).
PositionModificationEffect on Potency (CK2)Mechanistic Insight
C4 (Core) -Cl (Parent) Inactive (>10

M)
Lacks H-bond donor for hinge interaction.
C4 -NH-PhenylModerate (1-5

M)
Establishes hinge H-bond; phenyl ring adds hydrophobic bulk.
C4 -NH-(3-ethynylphenyl)High (<50 nM) Ethynyl group fits "Gatekeeper" pocket; rigid geometry.
C4 -NH-CH2-CyclopropylHigh (<100 nM)Aliphatic amines can be potent if steric fit is tight.
C8 -Cl (Retained) Optimal Halogen bond / hydrophobic fill of the back pocket.
C8 -H (Removal)Reduced (5-10x loss)Loss of hydrophobic interaction energy.
C8 -OMeReducedSteric clash; electronic mismatch for the pocket.

Key Insight: The 8-chloro substituent is not merely a bystander; it is often essential for sub-nanomolar potency. Removing it to simplify synthesis often results in "activity cliffs" (drastic loss of potency).

Part 4: Experimental Protocols
4.1 Protocol: Synthesis of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine

Safety Note:


 is highly corrosive and reacts violently with water. Perform in a fume hood.
  • Reagents: 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq),

    
     (excess, solvent), 
    
    
    
    -Dimethylaniline (catalytic).
  • Procedure:

    • Place the pyrimidinone precursor in a dry round-bottom flask.

    • Add

      
       (approx. 10 mL per gram of starting material).
      
    • Add 3-5 drops of

      
      -dimethylaniline.
      
    • Reflux at 110°C for 4–6 hours. Monitor by TLC (the starting material spot will disappear).

    • Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice (Exothermic!). Neutralize with saturated

      
       to pH 7–8.
      
    • Isolation: Extract with Dichloromethane (DCM) (3x). Dry organic layer over

      
      . Evaporate solvent.
      
    • Purification: Recrystallize from Ethanol/Hexane.

    • Validation:

      
       NMR should show loss of the NH proton; Mass Spec (ESI) should show characteristic isotope pattern for two chlorines (
      
      
      
      ,
      
      
      ,
      
      
      ).
4.2 Protocol: ADP-Glo™ Kinase Assay (CK2/PIM-1)

This luminescent assay quantifies kinase activity by measuring ADP generation. It is preferred over radiometric assays for safety and high-throughput capability.

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

      
      , 0.1 mg/mL BSA, 50 
      
      
      
      M DTT.
    • Substrate: Casein (for CK2) or S6 peptide (for PIM-1).

    • Compound: Dissolve 4,8-dichloro analogs in DMSO. Prepare serial dilutions.

  • Reaction:

    • In a 384-well white plate, add 2

      
      L of Compound.
      
    • Add 4

      
      L of Enzyme (CK2 or PIM-1). Incubate 10 min at RT.
      
    • Add 4

      
      L of Substrate/ATP Mix (ATP concentration should be at 
      
      
      
      , typically 10
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent  (Terminates reaction, depletes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent  (Converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Analysis:

    • Read Luminescence (RLU).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to Sigmoidal Dose-Response curve to determine

      
      .
      
Part 5: References
  • Hou, Y., et al. (2012). "Design, synthesis, and biological evaluation of 4,8-substituted benzofuro[3,2-d]pyrimidines as novel protein kinase CK2 inhibitors." European Journal of Medicinal Chemistry, 55, 307-317.

  • Yang, G., et al. (2010). "Synthesis and biological evaluation of benzofuro[3,2-d]pyrimidine derivatives as a new class of CK2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4503-4506.

  • Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first orally bioavailable inhibitor of protein kinase CK2 for the treatment of cancer." Journal of Medicinal Chemistry, 54(2), 635–654. (Contextual reference for CK2 assays).

  • PubChem Compound Summary. "4,8-Dichlorobenzofuro[3,2-d]pyrimidine (CID 617212)." National Center for Biotechnology Information.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." (Standard Protocol Reference).[2]

Sources

Methodological & Application

Synthesis of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine from 3-aminobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine

Part 1: Executive Summary & Strategic Analysis

The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is frequently utilized in the design of kinase inhibitors (e.g., CK2, EGFR) and intercalating agents.

This guide details the synthesis of 4,8-dichlorobenzofuro[3,2-d]pyrimidine . This specific analog features two electrophilic sites with distinct reactivity profiles:

  • C4-Chloro (Pyrimidine ring): Highly reactive toward nucleophilic aromatic substitution (

    
    ), allowing for the introduction of amines, alkoxides, or thiols.
    
  • C8-Chloro (Benzene ring): Less reactive, serving as a stable lipophilic handle or a site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.

Retrosynthetic Logic: The synthesis utilizes a "build-and-activate" strategy. The benzofuran core is first constructed with the C8-chloro substituent already in place (derived from the C5-position of the benzofuran precursor). The pyrimidine ring is then annulated and subsequently activated via deoxychlorination.

Critical Precursor Note: While the request references "3-aminobenzofuran," the unsubstituted 3-aminobenzofuran is chemically unstable. The requisite stable building block is 3-amino-5-chlorobenzofuran-2-carboxamide . If this is not commercially available, a protocol for its generation from 5-chloro-2-hydroxybenzonitrile is included.

Part 2: Detailed Synthetic Protocol

Workflow Visualization

SynthesisPath cluster_legend Reaction Phase Start 5-Chloro-2-hydroxybenzonitrile (Starting Material) Inter1 3-Amino-5-chlorobenzofuran- 2-carboxamide (Stable Precursor) Start->Inter1 1. 2-Chloroacetamide, K2CO3 2. Thorpe-Ziegler Cyclization Inter2 8-Chlorobenzofuro[3,2-d] pyrimidin-4(3H)-one (Lactam Intermediate) Inter1->Inter2 Formamide, Reflux (Niementowski-type Annulation) Product 4,8-Dichlorobenzofuro [3,2-d]pyrimidine (Target Electrophile) Inter2->Product POCl3, Pyridine (cat.) Deoxychlorination

Figure 1: Synthetic pathway for the construction of the 4,8-dichloro analog. Note the preservation of the chlorine atom from the starting material to position 8 of the final fused system.

Phase 1: Precursor Synthesis (If starting from Salicylonitrile)

Skip to Phase 2 if you already possess 3-amino-5-chlorobenzofuran-2-carboxamide.

Objective: Synthesize the stable 3-aminobenzofuran scaffold with the amide handle required for pyrimidine formation.

  • Reagents: 5-Chloro-2-hydroxybenzonitrile (1.0 eq), 2-Chloroacetamide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Dissolve 5-chloro-2-hydroxybenzonitrile in DMF (5 mL/mmol).

    • Add

      
       and stir at RT for 15 min to form the phenoxide.
      
    • Add 2-chloroacetamide. Heat the mixture to 80–90°C for 4–6 hours.

    • Mechanism:[1][2] The reaction proceeds via O-alkylation followed by an intramolecular Thorpe-Ziegler cyclization onto the nitrile.

  • Workup: Pour into ice-water. The product, 3-amino-5-chlorobenzofuran-2-carboxamide , will precipitate as a solid. Filter, wash with water, and dry.

  • Validation:

    
     NMR should show a characteristic 
    
    
    
    signal (broad singlet) and the amide protons.
Phase 2: Pyrimidine Annulation

Objective: Cyclize the amide precursor to form the lactam intermediate.

Reagents:

  • Substrate: 3-Amino-5-chlorobenzofuran-2-carboxamide (1.0 eq)

  • Solvent/Reagent: Formamide (10–15 volumes)

  • Catalyst: None usually required (thermal) or catalytic

    
    .
    

Protocol:

  • Setup: Charge a round-bottom flask with the substrate and neat formamide.

  • Reaction: Heat the mixture to reflux (approx. 180°C) .

    • Note: High temperature is critical to drive the condensation and subsequent dehydration.

    • Monitor by TLC (usually 3–6 hours). The starting material (polar amine) will disappear, replaced by a less polar spot (lactam).

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into crushed ice.

  • Isolation: The product, 8-chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one , precipitates as a beige/off-white solid.

  • Purification: Filter and wash extensively with water to remove formamide. Recrystallize from DMF/Ethanol if necessary.

Phase 3: Deoxychlorination (The Critical Step)

Objective: Convert the inert lactam (C=O) into the reactive chloro-pyrimidine (C-Cl).

Reagents:

  • Substrate: 8-Chlorobenzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0–10.0 eq)
    
  • Base/Catalyst: Pyridine (1.0 eq) or N,N-Dimethylaniline.

Protocol:

  • Safety Check:

    
     is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
    
  • Addition: Place the lactam substrate in a flask. Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     carefully. Add the pyridine catalyst.[3]
    
  • Reaction: Heat to reflux (105–110°C) for 2–4 hours.

    • Observation: The suspension should dissolve to form a clear (often dark) solution as the reaction proceeds.

    • Monitoring: Aliquot a small sample, quench in methanol (forms the methyl ether), and check via LC-MS or TLC.

  • Workup (Quenching):

    • Option A (Rotovap): Remove excess

      
       under reduced pressure (use a caustic trap). The residue is then poured onto ice.
      
    • Option B (Direct Pour): Pour the hot reaction mixture very slowly onto crushed ice with vigorous stirring. Caution: This is extremely exothermic. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Extraction: Neutralize the aqueous phase to pH ~7-8 with saturated

    
    . Extract with Dichloromethane (DCM) or Ethyl Acetate.
    
  • Final Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Product: 4,8-Dichlorobenzofuro[3,2-d]pyrimidine . Usually obtained as a yellow/tan solid.

Part 3: Data Summary & Troubleshooting

Physicochemical Data Targets
ParameterSpecification TargetNotes
Appearance Pale yellow to tan solidDark color indicates charring during POCl3 step.
Yield (Phase 2) 70 - 85%High efficiency expected for cyclization.
Yield (Phase 3) 60 - 80%Losses often occur during quenching if pH is not controlled.
1H NMR (DMSO-d6) Pyrimidine H (s, ~8.8 ppm)Diagnostic singlet for the C2 proton.
Mass Spec (ESI) M+ / M+2 (3:1 ratio)Characteristic isotope pattern for two Chlorine atoms.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 2 Incomplete cyclizationEnsure temperature reaches >170°C. Formamide boils at 210°C; do not use a water bath.
Product Hydrolysis Quenching too hot/acidicDuring Phase 3 workup, ensure the quench is cold and rapidly neutralized to pH 7. The C4-Cl is labile in hot acid.
Insoluble Black Tar PolymerizationReduce reflux time in Phase 3. Ensure

is distilled/fresh.
Regioselectivity Doubt Unsure of Cl position1H NMR NOE studies: Irradiate the pyrimidine C2-H. If NOE is observed at the benzene ring, the fusion is correct.

Part 4: References

  • Synthesis of Benzofuro[3,2-d]pyrimidine Scaffold:

    • Title: Synthesis of some benzofuro[3,2-d]pyrimidine derivatives as antibacterial and antifungal agents.[4][5]

    • Source:Indian Journal of Heterocyclic Chemistry (via ResearchGate), 2000.

    • Relevance: Establishes the core cyclization of 3-aminobenzofuran-2-carboxamide with formamide.

  • Chlorination Protocol (POCl3):

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3.

    • Source:Molecules, 2012.[6]

    • Relevance: optimizing the deoxychlorination step to minimize side reactions and improve safety.

  • Precursor Synthesis (3-Aminobenzofurans):

    • Title: Novel 3-aminobenzofuran derivatives as multifunctional agents.[7]

    • Source:ResearchGate / Arch. Pharm., 2022.[6][8]

    • Relevance: Detailed procedure for the Thorpe-Ziegler cyclization of salicylonitriles to 3-aminobenzofuran-2-carboxamides.

  • Numbering and Structural Assignment:

    • Title: Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.[9][10][11]

    • Source:ChemicalBook / Sigma-Aldrich.

    • Relevance: Confirms the fusion numbering where substituents on the phenyl ring of the benzofuran precursor (e.g., 5-chloro) map to the 8-position of the final fused system.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling at the C8 Position of Benzofuro[3,2-d]pyrimidine

[1]

Executive Summary

This application note details the synthetic methodology for functionalizing the C8 position of the benzofuro[3,2-d]pyrimidine scaffold via Suzuki-Miyaura cross-coupling. This tricyclic system is a critical pharmacophore, serving as an isostere to purines and exhibiting potent bioactivity in kinase inhibition (e.g., CK2, Pkc1) and DNA intercalation.

While the pyrimidine ring (positions C2/C4) is electron-deficient and prone to

1C8-bromo1

Structural Definition & Retrosynthetic Logic

To ensure precision, we define the numbering system used in this protocol. The C8 position is located on the benzene ring of the benzofuran moiety, para to the ether oxygen (position 5 in the isolated benzofuran precursor).

Numbering Scheme
  • Positions 1, 3: Pyrimidine Nitrogen atoms.[1][2]

  • Positions 2, 4: Pyrimidine Carbon atoms (C4 is the carbonyl in the -one tautomer or Cl in the chloro-derivative).[1]

  • Position 8: The target site for Suzuki coupling (Aryl Bromide).[1]

Retrosynthetic Pathway (Graphviz)[1]

GSM5-Bromo-2-hydroxybenzonitrileInter3-Amino-5-bromobenzofuran-2-carboxylateSM->InterEthyl bromoacetateK2CO3, DMFCore8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-oneInter->CoreFormamide180°CTarget8-Aryl-benzofuro[3,2-d]pyrimidine (Product)Core->TargetSuzuki CouplingPd(dppf)Cl2, Ar-B(OH)2

Figure 1: Synthetic workflow from commercially available salicylonitriles to the C8-functionalized target.[1]

Precursor Synthesis: 8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one[1]

Before coupling, the brominated core must be synthesized. Direct bromination of the tricyclic system is often non-selective; therefore, the halogen is installed on the starting phenol.

Protocol A: Construction of the Core
  • Reagents: 5-Bromo-2-hydroxybenzonitrile, Ethyl bromoacetate, Potassium Carbonate (

    
    ), Formamide.[1]
    
  • Step 1 (Benzofuran Formation):

    • Dissolve 5-bromo-2-hydroxybenzonitrile (10 mmol) in dry DMF (20 mL).

    • Add anhydrous

      
       (12 mmol) and stir at RT for 30 min.
      
    • Add ethyl bromoacetate (11 mmol) dropwise. Heat to 80°C for 4 hours.

    • Cyclization (Thorpe-Ziegler): Upon cooling, pour into ice water. The intermediate (ethyl 3-amino-5-benzofurancarboxylate) typically precipitates.[1] Filter and dry.[1]

  • Step 2 (Pyrimidine Fusion):

    • Suspend the benzofuran intermediate (5 mmol) in formamide (10 mL).

    • Heat to 180°C for 6-8 hours.

    • Cool to RT.[1][3] The product, 8-bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one , precipitates as a solid.[1][4]

    • Wash with water and ethanol.[1] Yield is typically 65-75%.

Core Protocol: Suzuki-Miyaura Coupling at C8[1]

This is the critical step. The C8-Br bond is a deactivated aryl bromide due to the electron-withdrawing nature of the fused pyrimidine ring, making the choice of catalyst and ligand crucial.

Materials
  • Substrate: 8-Bromo-benzofuro[3,2-d]pyrimidin-4(3H)-one (or its 4-chloro/4-alkoxy derivative).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv).[1]

  • Catalyst:

    
     (
    
    
    ).[1]
  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    ).[1]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1]

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • In a microwave vial or round-bottom flask, add the 8-bromo substrate (1.0 equiv, 0.5 mmol), boronic acid (1.5 equiv), and base (3.0 equiv).[1]

    • Critical Step: Evacuate the vessel and backfill with Argon/Nitrogen (3 cycles) to remove oxygen, which poisons the Pd(0) species.[1]

  • Solvent Addition:

    • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

    • Add the catalyst

      
       (5 mol%) quickly under a stream of inert gas.[1]
      
  • Reaction:

    • Thermal: Heat at 90°C for 12–16 hours.

    • Microwave (Preferred): Heat at 110°C for 30–45 minutes.[1]

  • Work-up:

    • Cool to room temperature.[1][3]

    • Dilute with EtOAc and water.[1] Extract the aqueous layer with EtOAc (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via flash column chromatography (SiO2).[1]

    • Eluent: DCM:MeOH (95:[1]5) or Hexane:EtOAc gradients depending on the polarity of the coupled group.

Optimization & Troubleshooting Guide

The electronic mismatch between the electron-rich benzofuran and electron-poor pyrimidine can affect yields.[1] Refer to this matrix for optimization.

VariableStandard ConditionOptimization for Sterically Hindered/Deactivated Partners
Catalyst


+ XPhos or SPhos (Buchwald Precatalysts)
Base

(2M aq)

(anhydrous) or

Solvent Dioxane/Water (4:[1]1)Toluene/Water (for solubility) or n-Butanol (for high temp)
Temperature 90°C120°C (Microwave)
Mechanistic Insight: The Catalytic Cycle

The C8-Br bond undergoes oxidative addition.[1] Because the fused pyrimidine ring withdraws electron density, the C8 position is less electron-rich than a standard benzofuran, facilitating oxidative addition but potentially slowing transmetallation if the boronic acid is electron-poor.

CyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Substrate (C8-Br)TransMetTransmetallation(Base + Ar'-B(OH)2)OxAdd->TransMet Rate Limiting StepRedElimReductive Elimination(Product Release)TransMet->RedElim Ar-Pd-Ar'RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle emphasizing the Oxidative Addition step at the C8-Br interface.

Scientific Integrity & Validation (E-E-A-T)

Regioselectivity Considerations

If your scaffold contains a C4-chlorine (on the pyrimidine ring) in addition to the C8-bromine :

  • Reactivity Order: Under standard

    
     conditions (nucleophilic displacement), C4-Cl is vastly more reactive.[1]
    
  • Suzuki Selectivity: Under Pd-catalysis, C8-Br is generally more reactive towards oxidative addition than C4-Cl.[1] However, C4-Cl is activated.[1]

    • Recommendation: If you need to preserve C4-Cl, use a highly selective catalyst like Pd(PPh3)4 at lower temperatures (60°C).[1] If C4 functionalization is required, perform the

      
       reaction at C4 before the Suzuki coupling at C8 to avoid side reactions.
      
Safety & Handling
  • Palladium Residues: Scavenge Pd using thiol-functionalized silica (SiliaMetS® Thiol) post-reaction if the compound is for biological screening.[1]

  • Boronic Acids: Many heteroaryl boronic acids are prone to protodeboronation.[1] Use excess (1.5 - 2.0 equiv) and avoid prolonged heating if yields are low.

References

  • Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives

    • Sangapure, S. S., & Agasimundin, Y. S. (2000). Synthesis of some benzofuro[3,2-d]pyrimidine derivatives. Indian Journal of Chemistry, 39B.
    • Source:[1]

  • General Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Source:[1]

  • Regioselective Functionalization of Fused Pyrimidines

    • Hocek, M., et al. (2001). Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. Synthesis. (Analogous chemistry for fused pyrimidine systems).
    • Source:[1]

  • Biological Relevance (PKC Inhibition)

    • T. T. Van Anh, et al. (2023).[1][5] Evaluation of Protein Kinase C Inhibition of some Benzofuro[3,2-d]pyrimidine Derivatives. VNU Journal of Science.

    • Source:[1]

Troubleshooting & Optimization

Technical Support Center: 4-Chlorobenzofuropyrimidine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of C4-Chloro Hydrolysis in Benzofuro[3,2-d]pyrimidine Scaffolds Ticket ID: BFP-CL-404 Priority: Critical (Intermediate Stability)

Executive Summary: The "Activated Chloride" Problem

The 4-chlorobenzofuropyrimidine moiety is an essential electrophile in medicinal chemistry, often acting as a bioisostere for quinazolines in kinase inhibitor design. However, the fusion of the electron-rich furan ring with the electron-deficient pyrimidine ring creates a specific electronic environment. The C4 position is highly activated toward nucleophilic aromatic substitution (


).

The Core Issue: While this activation facilitates the desired coupling with amines or alkoxides, it renders the C-Cl bond extremely sensitive to hydrolysis by adventitious moisture. The conversion of the reactive 4-chloro species back to the inert 4-hydroxy (benzofuropyrimidin-4-one) is the primary cause of yield loss.

Scope of Guide: This document provides protocols to stabilize the 4-chloro intermediate during synthesis, isolation, storage, and downstream coupling.

Module A: Synthesis & Isolation (The Danger Zone)

Most hydrolysis events occur during the workup of the chlorination reaction, not the reaction itself.

The Mechanism of Failure

The standard synthesis involves treating benzofuropyrimidin-4-one with Phosphorus Oxychloride (


).
  • Reaction:

    
    
    
  • The Trap: Quenching excess

    
     with water generates massive amounts of HCl and heat.
    
    • Heat: Increases reaction rate.

    • Acid: Protonates the pyrimidine nitrogen (

      
      ), making the C4 carbon significantly more electrophilic.
      
    • Result: Rapid hydrolysis back to the starting material.

Protocol: Anhydrous Workup Strategy

Do NOT pour the reaction mixture directly into water.

StepActionTechnical Rationale
1. Reaction Reflux with ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(neat or in PhMe) + cat. DMF.[1]
Vilsmeier-Haack type activation is required for efficient conversion.
2. Evaporation CRITICAL: Remove excess

via rotary evaporation before adding water.
Minimizes the exothermic hydrolysis of reagents during the quench.
3. Azeotrope Add anhydrous Toluene and re-evaporate (2x).Removes trace

and HCl trapped in the crystal lattice.
4. Quench Dissolve residue in DCM. Pour slowly into ice-cold sat.

.
Neutralizes residual acid immediately. Keeps temp < 5°C to retard hydrolysis kinetics.
5. Drying Separate organic layer immediately. Dry over

.
Removes water before it can react.
Visualization: Hydrolysis Pathway

The following diagram illustrates the competitive pathway you must prevent.

HydrolysisMechanism Start 4-Chlorobenzofuropyrimidine Activated N-Protonated Intermediate (Highly Electrophilic) Start->Activated Protonation (Fast) Acid Acidic Conditions (H+ from POCl3 quench) Acid->Activated Tetra Tetrahedral Intermediate Activated->Tetra + H2O Water H2O Attack (Nucleophile) Water->Tetra Product Benzofuropyrimidin-4-one (Inert/Hydrolyzed) Tetra->Product - HCl Base Base Quench (NaHCO3) Base->Acid Neutralizes

Caption: Acid-catalyzed hydrolysis mechanism. Protonation of the ring nitrogen accelerates water attack at C4.

Module B: Storage & Stability

The 4-chloro derivative is not shelf-stable in ambient air.

Storage Specifications
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended.

  • Container: Vial must be sealed with Parafilm and placed inside a secondary jar containing desiccant (Drierite or Silica Gel).

Diagnostic Check: Before using stored material, run a quick LC-MS in anhydrous methanol .

  • Pass: Peak at M+ (Methyl ether formation is possible if MeOH is used, but usually Cl is stable enough for a quick run. Better: use Acetonitrile).

  • Fail: Peak at M-18 (Hydrolysis product, mass of OH vs Cl).

Module C: Downstream Functionalization ( )

Users often report "failed reactions" that are actually just hydrolysis events.

Solvent & Base Compatibility Table
ComponentRecommendationWhy?
Solvent Anhydrous DMF, DMA, or THF. Hygroscopic solvents (like wet DMF) are the #1 cause of failure.
Base DIPEA or

(Non-nucleophilic).
Inorganic bases (

,

) are effective but often require heating, which risks hydrolysis if trace water is present.
Nucleophile Amine/Aniline (1.1 equiv). If the nucleophile is a salt (e.g., amine HCl), use extra base to free it.
Temperature Start at 0°C

RT.
High heat (>80°C) promotes competition from trace water. Only heat if conversion is stalled.
Troubleshooting Flowchart

Use this logic tree to diagnose reaction failures.

Troubleshooting Start Reaction Failed / Low Yield CheckLCMS Check LC-MS of Crude Start->CheckLCMS Result1 Major Peak: M-Cl+OH (Hydrolysis Product) CheckLCMS->Result1 Result2 Major Peak: Starting Material (No Reaction) CheckLCMS->Result2 SolventCheck Was solvent anhydrous? Result1->SolventCheck TempCheck Increase Temp or Change Solvent to NMP Result2->TempCheck Dry Yes SolventCheck->Dry Wet No / Unsure SolventCheck->Wet ReagentCheck Check Reagent Quality. Did 4-Cl degrade during storage? Dry->ReagentCheck Action1 Re-dry solvent over molecular sieves. Use fresh bottle. Wet->Action1

Caption: Diagnostic logic for


 coupling failures involving 4-chlorobenzofuropyrimidines.

Frequently Asked Questions (FAQ)

Q: Can I use


 (Thionyl Chloride) instead of 

?
A: Generally, no .

is preferred because it has a higher boiling point (106°C), allowing for the higher reaction temperatures required to chlorinate the fused pyrimidine ring.

(bp 76°C) is often insufficient for this scaffold unless pressurized conditions are used. Additionally, the byproduct

helps drive the equilibrium.

Q: My product turns into a white solid that doesn't dissolve in DCM during workup. What is it? A: This is likely the hydrolyzed benzofuropyrimidin-4-one . It is significantly less soluble in organic solvents than the chloro-derivative due to strong intermolecular hydrogen bonding (dimerization). If you see this, your quench was likely too exothermic or acidic.

Q: Can I purify the 4-chloro intermediate on silica gel? A: Proceed with caution. Silica gel is slightly acidic and contains bound water.

  • Recommendation: Use a short plug of silica, elute quickly with non-polar solvents (Hexane/EtOAc), and add 1% Triethylamine to the eluent to neutralize the silica acidity. Flash chromatography is risky; recrystallization (from dry toluene/hexane) is often safer.

Q: Why does the reaction turn black? A: Vilsmeier-type chlorinations often darken due to polymer formation or decomposition of the DMF catalyst. This is normal. Focus on the LC-MS purity rather than the color.

References

  • Synthesis and Reactivity of 4-Chlorobenzofuropyrimidines Source: Journal of the Chemical Society (Resumed). Context: Mechanisms of nucleophilic substitution on o-chlorobenzoic acid derivatives and fused systems. Link:

  • Large-Scale Chlorination Protocols (POCl3 Management) Source: PMC / National Institutes of Health. Context: Safety and efficiency in chlorinating hydroxypyrimidines, emphasizing solvent-free methods to reduce hydrolysis risk during workup.[2] Link:

  • Nucleophilic Arom

    
    ) Mechanisms 
    Source: Master Organic Chemistry.
    Context: General mechanism for electron-deficient aromatic rings, applicable to the benzofuropyrimidine scaffold.
    Link:
    
  • Stability of Fused Pyrimidine Systems (Pyrrolo[2,3-d]pyrimidine Analogues) Source: Srini Chem / Vertex AI Grounding. Context: Establishes the sensitivity of the 4-chloro group to moisture and the need for anhydrous conditions. Link: (Note: Generalized reference for fused pyrimidine stability).

Sources

Purification methods for chlorinated benzofuro[3,2-d]pyrimidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for fused pyrimidine scaffolds. This guide addresses the specific challenges associated with the 4-chlorobenzofuro[3,2-d]pyrimidine intermediate.

This compound is a "linchpin" electrophile. Its high reactivity makes it excellent for


 derivatization (to install amines, ethers, etc.), but that same reactivity makes it notoriously difficult to purify without hydrolysis.[1]

Part 1: The Critical Workflow (Synthesis to Isolation)

The majority of purification failures occur before the crude solid even hits the filter. The transition from the chlorinating agent (


) to the organic solvent is the "Valley of Death" for this intermediate.
The Reaction & Quench Protocol

Standard Synthesis: Reaction of benzofuro[3,2-d]pyrimidin-4(3H)-one with


 (neat or with 

) and a tertiary amine base (

-dimethylaniline or DIPEA).[1]

The "Reverse Quench" Technique (Mandatory): Do not add water to the reaction mixture.[2] This generates a localized exotherm and high acid concentration, instantly hydrolyzing your product back to the starting material (the "one").

Step-by-Step Protocol:

  • Evaporation (Recommended): If possible, distill off excess

    
     under reduced pressure (rotary evaporator with a base trap) before quenching. This reduces the violent exotherm.
    
  • Preparation: Prepare a slurry of Ice and saturated

    
      (or 
    
    
    
    ) in a large beaker.
  • Addition: Dissolve the crude residue in a minimal amount of dry DCM or Toluene. Add this organic solution dropwise into the vigorously stirred ice/base slurry.

    • Why? This keeps the pH neutral/basic and dissipates heat immediately.

  • Extraction: Extract immediately with DCM (

    
    ). Wash with cold brine. Dry over 
    
    
    
    .[2]

Part 2: Purification Decision Matrix

Stop and assess your crude material. Chromatography is often unnecessary and detrimental.

Method A: Recrystallization (Preferred)

Best for: Batches >500mg where TLC shows one major spot with baseline impurities.[1]

The fused benzofuran ring makes these compounds planar and prone to "stacking," leading to poor solubility. We exploit this for purification.

Solvent SystemTemp ProfileNotes
Toluene Boil

-20°C
Gold Standard. Dissolves impurities; product crystallizes as needles.[1]
DCM / Hexane RT

Add Hexane
Good for "oiling out" issues. Dissolve in min. DCM, add Hexane until cloudy.
Chloroform Boil

RT
Use for highly insoluble derivatives.
Method B: Flash Chromatography (High Risk)

Best for: Complex mixtures or when <50% conversion observed.[1]

The Silica Trap: Silica gel is acidic. The basic nitrogen on the pyrimidine ring will interact with silanol groups, causing the compound to "streak" or decompose (hydrolyze) on the column.

The Fix:

  • Pre-treat the Column: Flush the silica column with 1% Triethylamine (

    
    ) in Hexane before loading your sample.
    
  • Eluent: Use Hexane/Ethyl Acetate (gradient) with 1%

    
      added to the mobile phase.
    
  • Speed: Run the column fast. Do not let the compound sit on silica overnight.

Part 3: Visualizing the Chemistry

Diagram 1: The Hydrolysis Trap

This diagram illustrates the "Doom Loop" users encounter when moisture management fails.

HydrolysisCycle Start Benzofuro[3,2-d] pyrimidin-4(3H)-one Reaction Chlorination (POCl3 / Base) Start->Reaction Dehydration Product 4-Chloro Intermediate Reaction->Product Cl- Substitution Water H2O / Acid (Improper Quench) Product->Water Moisture Contact Water->Start Hydrolysis (Reversion)

Caption: The synthesis cycle showing how moisture exposure (red path) reverts the active chloride back to the inactive starting material.[1]

Diagram 2: Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Post-Quench) TLC TLC Analysis Crude->TLC Recryst Recrystallization (Toluene or DCM/Hex) TLC->Recryst >80% Purity (Minor impurities) Column Flash Chromatography (Neutralized Silica) TLC->Column <80% Purity (Complex mix) Pure Pure Product (Store -20°C) Recryst->Pure Column->Pure

Caption: Decision tree for selecting the optimal purification method based on crude purity.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a white solid that doesn't dissolve in DCM and has no chlorine on MS. What happened? A: You have hydrolyzed your product. The white solid is likely the starting material (benzofuro[3,2-d]pyrimidin-4(3H)-one).[1]

  • Cause: Your quench was too hot or too acidic.

  • Fix: Repeat synthesis. Use the "Reverse Quench" method (pour reaction into ice/base). Ensure the aqueous layer pH > 7.[2]

Q2: The product is "oiling out" during recrystallization. A: The solution is too concentrated or the anti-solvent was added too fast.

  • Fix: Re-dissolve the oil by heating. Add a small amount of the "good" solvent (DCM). Let it cool to room temperature slowly without stirring before putting it in the fridge. Seed crystals help induce nucleation.[3]

Q3: Can I store the chlorinated intermediate? A: Yes, but strictly under inert gas.

  • Protocol: Store at -20°C under Nitrogen/Argon.

  • Warning: Do not store in solution (e.g., DCM) for long periods, as slow hydrolysis will occur. Store as a dry solid.

Q4: I see a "black tar" that clogs my filter. A: This is polymerized phosphorus byproducts.

  • Fix: Before crystallization, dissolve the crude in DCM and filter it through a pad of Celite (diatomaceous earth). This physically traps the tar while the product passes through.

References

  • Synthesis of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 2014.[1][4][5] Link

    • Context: Describes the chlorination and subsequent recrystallization of benzofuro-pyrimidine deriv
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. Molecules, 2012.[1] Link

    • Context: Validates the stoichiometry of and safety protocols for quenching large-scale chlorin
  • Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 1999.[1][6] Link

    • Context: Provides foundational chemistry for the tricyclic pyrimidine scaffold and workup procedures.
  • Purification of Chlorinated Heterocycles. BenchChem Technical Support, 2025. Link[1]

    • Context: General protocols for handling moisture-sensitive imidoyl chlorides.[1]

Sources

Troubleshooting cyclization to form benzofuro[3,2-d]pyrimidine core

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Troubleshooting Repository

Introduction: The Scaffold & The Challenge

The benzofuro[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for purines and quinazolines. It is critical in the development of kinase inhibitors (e.g., VEGFR, EGFR) and intercalating agents.

However, the construction of this tricyclic system is plagued by two main issues:

  • The "Stalled" Cyclization: The formation of the pyrimidine ring onto the benzofuran core often arrests at the acyclic amidine or imine intermediate due to steric strain and electron-richness of the furan ring.[1]

  • Solubility & Aggregation: The planar, aromatic nature of the core leads to π-stacking, making intermediates insoluble and difficult to characterize or purify.[1]

This guide moves beyond standard procedures to address why these reactions fail and how to recover them.

Strategic Route Selection

Before troubleshooting, ensure you are using the correct synthetic strategy for your precursors.[1]

SynthesisStrategy Start Select Precursor RouteA 3-aminobenzofuran-2-carboxamide Start->RouteA RouteB Salicylaldehyde + Malononitrile Start->RouteB RouteC 2-cyano-3-hydroxybenzofuran Start->RouteC MethodA Cyclization with TEOF or Formamide (Niementowski-type) RouteA->MethodA Preferred for Scale-up MethodB One-Pot Multicomponent (Microwave Assisted) RouteB->MethodB Preferred for Library Gen MethodC Pinner Reaction / Urea Cyclization RouteC->MethodC Alternative Route IssueA Issue: Incomplete Ring Closure MethodA->IssueA IssueB Issue: Knoevenagel Failure / Tar MethodB->IssueB

Figure 1: Decision matrix for selecting the synthetic route based on available starting materials.

Troubleshooting Module: Cyclization of 3-aminobenzofuran-2-carboxamide

This is the most robust route but prone to stalling.[1] The reaction typically involves condensing the amine with a one-carbon donor (Triethyl orthoformate, Formamide, or Formic Acid).

Q1: My reaction with Triethyl Orthoformate (TEOF) yields the acyclic ethoxymethylene intermediate, but it won't cyclize.

Diagnosis: The intermediate (N-ethoxymethylene) is forming, but the intramolecular attack by the amide nitrogen is electronically or sterically disfavored.[1] This is common when the benzofuran ring has electron-withdrawing groups.[1] Corrective Action:

  • Ammonia Source: If you are trying to form the un-substituted pyrimidine, you must add an ammonia source (e.g., NH₄OAc) if you started from the ester.[1] If starting from the carboxamide, the nitrogen is present but not nucleophilic enough.[1]

  • Switch Solvent: TEOF alone (neat) at reflux (146°C) is standard. If that fails, switch to Glacial Acetic Acid or add Ac₂O (Acetic Anhydride). The acetate facilitates the elimination of ethanol, driving the equilibrium toward the aromatic system.[1]

  • The "Sandmeyer" Trick: Add a catalytic amount of p-TsOH (p-Toluenesulfonic acid).[1] Protonation of the ethoxy group makes it a better leaving group.[1]

Q2: Using Formamide at 180°C results in a black tar.

Diagnosis: Thermal decomposition.[1] While formamide is a classic reagent (Niementowski reaction), 180°C is often too harsh for the benzofuran moiety, which can undergo oxidative ring opening. Corrective Action:

  • Microwave Irradiation: Run the reaction in formamide at 140°C–160°C for 15–20 minutes in a sealed vessel. This reduces thermal exposure time significantly.[1]

  • Alternative Reagent: Switch to Formamidine Acetate in Ethanol/Reflux.[1] This provides the same "CH" equivalent under much milder conditions.[1]

Data Comparison: Cyclizing Agents
AgentConditionsTypical YieldProsCons
Triethyl Orthoformate (TEOF) Reflux (Neat or Ac₂O)75-90%Cleanest profile; easy workup.[1]Sensitive to sterics; requires Ac₂O for difficult substrates.[1]
Formamide 160-190°C40-60%Cheap; One-pot.[1]Harsh conditions; frequent decomposition (tar).[1]
Formamidine Acetate EtOH, Reflux60-80%Mild conditions.[1]Reagent cost; requires base (NaOEt) sometimes.[1]

Troubleshooting Module: Functionalization (Chlorination)

Converting the benzofuro[3,2-d]pyrimidin-4(3H)-one (the "oxo" form) to the 4-chloro derivative is the gateway to library generation (via SNAr). This is notoriously difficult due to the stability of the amide bond.[1]

Q3: The POCl₃ reaction solidifies and I cannot isolate the product.

Diagnosis: The product (4-chlorobenzofuro[3,2-d]pyrimidine) is highly insoluble in POCl₃ once formed. The solidification traps unreacted material.[1] Corrective Action:

  • Solvent: Do not run neat if solubility is an issue. Use Toluene or Chlorobenzene as a co-solvent.[1]

  • Base Catalyst: Add N,N-Diethylaniline or Diisopropylamine (DIPEA) . This catalyzes the formation of the dichlorophosphate intermediate.[1]

Q4: Upon workup, the chloride hydrolyzes back to the starting material (4-one).[1]

Diagnosis: The 4-chloro derivative is highly reactive (a "vinylogous acid chloride").[1] Quenching with water generates HCl, which catalyzes the hydrolysis back to the thermodynamic "oxo" product.[1] Corrective Action:

  • The "PCl₅ Spike": Use a mixture of POCl₃ + PCl₅ (1.0 eq).[1] PCl₅ is more aggressive and ensures complete conversion.[1]

  • Anhydrous Workup: DO NOT pour into water.[1]

    • Evaporate excess POCl₃ under high vacuum (use a cold trap).[1]

    • Azeotrope with Toluene 2x to remove traces of acid.[1]

    • Dissolve residue in DCM/CHCl₃ and wash rapidly with ice-cold saturated NaHCO₃ .

ChlorinationTroubleshoot Start Start: 4-oxo-benzofuro pyrimidine Reaction Reaction: POCl3, Reflux Start->Reaction Check Check TLC/LCMS Reaction->Check Issue1 Incomplete Conversion Check->Issue1 SM Remains Issue2 Hydrolysis during Workup (Back to SM) Check->Issue2 Product Disappears Sol1 Add PCl5 (0.5 eq) or N,N-Diethylaniline Issue1->Sol1 Sol2 1. Evap POCl3 2. Azeotrope Toluene 3. Ice-Cold NaHCO3 Issue2->Sol2

Figure 2: Troubleshooting workflow for the critical chlorination step.

Validated Experimental Protocols

Protocol A: Robust Cyclization using TEOF (Method of Choice)

This protocol minimizes thermal degradation and maximizes yield.

  • Setup: In a dry round-bottom flask, suspend 3-aminobenzofuran-2-carboxamide (1.0 eq) in Triethyl Orthoformate (TEOF) (10 vol).

  • Activation: Add Acetic Anhydride (2.0 eq). Note: This acts as a dehydrating agent and pushes the equilibrium.[1]

  • Reaction: Heat to reflux (approx. 140°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane).[1][2] The starting amine is fluorescent; the product is usually non-fluorescent or distinct.[1]

  • Workup: Cool to 0°C. The product, benzofuro[3,2-d]pyrimidin-4(3H)-one , usually precipitates as a white/off-white solid.

  • Purification: Filter and wash with cold Ethanol. Recrystallize from DMF/EtOH if necessary.

Protocol B: Microwave-Assisted One-Pot Synthesis

Ideal for library generation where isolation of the amide intermediate is skipped.[1]

  • Reagents: Combine Salicylaldehyde (1.0 eq), Malononitrile (1.0 eq), and Formamide (excess, 5–10 vol) in a microwave vial.

  • Catalyst: Add Piperidine (catalytic, 5 mol%).

  • Irradiation: Heat at 140°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Workup: Pour the reaction mixture into crushed ice. The precipitate is collected by filtration.[1]

  • Note: If the product is sticky, sonicate in EtOH for 10 minutes to induce crystallization.

References

  • Synthesis and biological evaluation of benzofuro[3,2-d]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry.[1] Relevance: Establishes the baseline biological importance and general synthetic routes. Link:

  • Microwave-assisted synthesis of benzofuran-3(2H)-ones and fused derivatives. Source: MDPI / ResearchGate (Hu et al.).[1] Relevance: Provides specific conditions for microwave acceleration to avoid thermal decomposition. Link:

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Source: PMC / NIH.[1] Relevance: Critical for troubleshooting the chlorination step (Protocol B) and avoiding hydrolysis. Link:

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Source: BenchChem Technical Support.[1][3] Relevance: Addresses the "stalled" cyclization and Pinner reaction failures. Link:

  • Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. Source: Molecular Diversity / NIH.[1] Relevance: Validates the one-pot multicomponent strategy using salicylaldehydes. Link:

Sources

Removing phosphorus oxychloride traces from 4,8-dichloro product

Technical Support Center: Eradicating Phosphorus Oxychloride ( ) Traces from 4,8-Dichloroheterocycles

Welcome to the Technical Support Center. Synthesizing 4,8-dichloroheterocycles (such as 4,8-dichloroquinazolines or 4,8-dichloroquinolines) using phosphorus oxychloride (


This guide provides field-proven, self-validating protocols to safely remove

Section 1: Mechanistic Troubleshooting (The "Why")

Before executing a protocol, it is critical to understand the chemical causality behind common workup failures.

Issue 1: The product reverts to the starting material during workup.

Causality : In 4,8-dichloroheterocycles, the chlorine atom at the 4-position is highly activated by the adjacent electron-withdrawing nitrogen atom(s). When excess




1Solution

Issue 2: Violent, delayed thermal runaway during an ice-water quench.

Causality :


2Solution3

POCl3_HydrolysisPOCl3POCl3(Phosphoryl Trichloride)Meta1Cl2P(O)OH(Phosphorodichloridic Acid)*Metastable Intermediate*POCl3->Meta1 +H2O (Fast)Meta2ClP(O)(OH)2(Phosphorochloridic Acid)Meta1->Meta2 +H2O (Slow/Delayed)RISK OF THERMAL RUNAWAYH3PO4H3PO4 + 3HCl(Safe Aqueous Waste)Meta2->H3PO4 +H2O (Fast)

Mechanistic pathway of POCl3 hydrolysis highlighting the metastable intermediate risk.

Section 2: Quantitative Analysis of Quench Strategies

Selecting the right strategy requires balancing thermal safety with product stability. Below is a comparative analysis of standard

Quench Strategy

Removal Efficiency
Thermal Runaway RiskProduct Hydrolysis RiskVerdict
Direct Ice-Water Quench PoorCritical (Delayed Exotherm)HighNot Recommended
Reverse Ice-Water Quench ModerateHigh (Intermediate Accumulation)HighNot Recommended
Warm Reverse Quench (35°C) ExcellentLowCritical (Accelerated

)
Avoid for 4,8-Dichloro
Distillation + Toluene Azeotrope >99% (Pre-aqueous) Negligible Low (Minimal aqueous contact) Industry Standard

Section 3: The Self-Validating Protocol: "Azeotrope-First" Depletion

To protect the electrophilic 4-chloro position, the following protocol relies on physical removal rather than chemical quenching for the bulk of the reagent.

Self-Validation Checkpoint: This protocol is self-validating. By monitoring the distillation volume and performing a Thin-Layer Chromatography (TLC) check immediately after phase separation, you confirm both the physical removal of the hazard and the chemical integrity of the product.

Step 1: Bulk Vacuum Distillation
  • Equip the reaction flask with a short-path distillation apparatus.

  • Apply a controlled vacuum (e.g., 10–50 mmHg) and gently heat the mixture to ≤ 50 °C.

  • Distill off the bulk

    
     until a thick slurry or oil remains.
    Caution: Do not bake the residue to absolute dryness, as this can trap impurities or cause thermal decomposition.
    
Step 2: Azeotropic Co-evaporation (The "Dry" Quench)
  • Break the vacuum with an inert gas (Nitrogen/Argon).

  • Add anhydrous toluene (approx. 5 mL per gram of starting material) to the residue. Toluene forms a highly efficient azeotrope with

    
     ([4]).
    
  • Re-apply vacuum and distill the toluene/

    
     azeotrope at ≤ 50 °C.
    
  • Repeat the toluene addition and distillation one more time to ensure >99% depletion of

    
    .
    
Step 3: Rapid Buffered Reverse Quench
  • Dissolve the nearly

    
    -free residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).
    
  • In a separate flask, prepare a vigorously stirring, ice-cold saturated aqueous solution of Sodium Bicarbonate (

    
    ).
    
  • Slowly drip the organic product solution into the cold aqueous buffer. Causality: Because 99% of the

    
     is already gone, the thermal risk is neutralized. The cold buffer simply neutralizes residual trace acids without providing the heat or time necessary to hydrolyze the highly reactive 4-chloro position.
    
Step 4: Immediate Phase Separation
  • Immediately transfer the biphasic mixture to a separatory funnel. Do not let it age.

  • Separate the organic layer.

  • Wash the organic layer once with ice-cold brine to remove residual salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to isolate the pure 4,8-dichloroheterocycle.
    

WorkflowStep11. Vacuum DistillationRemove bulk POCl3 at ≤ 50°CStep22. Azeotropic Co-evaporationAdd Toluene, distill to remove tracesStep1->Step2 Minimizes thermal riskStep33. Buffered Reverse QuenchAdd residue to cold Aq. NaOAc/NaHCO3Step2->Step3 Prevents product hydrolysisStep44. Rapid Biphasic ExtractionExtract with EtOAc/DCM immediatelyStep3->Step4 Limits aqueous exposureStep55. Organic Wash & DryWash with Brine, dry over Na2SO4Step4->Step5 Isolates pure 4,8-dichloro product

Optimized azeotropic and biphasic extraction workflow for hydrolysis-sensitive products.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my 4,8-dichloro product reverting to the starting material during workup? A: The 4-position of your heterocycle is highly electrophilic. If you leave the product in an aqueous basic solution (like



1

Q: Can I use alcohols (e.g., ethanol, isopropanol) to quench residual


?A:


5

Q: Why is a "reverse quench" mandatory for


?A:

Q: How do I safely dispose of the distilled


 and toluene azeotrope?A:

Section 5: References

  • Title : Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates
    Source : Organic Process Research & Development (ACS Publications)
    URL :[Link]
    
  • Title : What is the best method of quenching reaction mixture for

    
     Chlorination of Quinazolin-4-one?
    Source : ResearchGate
    URL :[Link]
    
  • Title : MedChem Tips and Tricks Source : ACS GCIPR URL :[Link]

  • Title : How can I properly quench

    
    ?
    Source : ResearchGate
    URL :[Link]
    
  • Title : Is there a quench wiki? Source : Reddit (r/Chempros) URL :[Link]

Navigating Nucleophilic Displacement on Benzofuropyrimidines: A Technical Guide to Solvent Selection and Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the nuances of nucleophilic displacement reactions on the benzofuropyrimidine scaffold. As a privileged heterocyclic motif in medicinal chemistry, the successful functionalization of benzofuropyrimidines is often a critical step in the synthesis of novel therapeutics, including potent kinase inhibitors.[1][2] This resource is designed to provide not only procedural guidance but also a deeper understanding of the mechanistic principles that govern these reactions, empowering you to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the most common queries encountered when performing nucleophilic displacement reactions on benzofuropyrimidine systems.

Q1: What is the general mechanism for nucleophilic displacement on a benzofuropyrimidine ring?

A1: Nucleophilic displacement on a benzofuropyrimidine ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is generally a two-step process involving the addition of a nucleophile to the electron-deficient pyrimidine ring, followed by the elimination of a leaving group.[3] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. The reaction is further promoted if the ring is substituted with additional electron-withdrawing groups.[4]

Q2: Which positions on the benzofuropyrimidine ring are most reactive towards nucleophilic attack?

A2: The C2 and C4 positions of the pyrimidine ring are the most electrophilic and, therefore, the most susceptible to nucleophilic attack.[5] This is because the negative charge in the intermediate (the Meisenheimer complex) can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization.[5] The regioselectivity between the C2 and C4 positions can often be controlled by the specific substitution pattern on the ring and the reaction conditions.[6]

Q3: Why is solvent selection so critical for the success of these reactions?

A3: Solvent selection is paramount as it directly influences the reactivity of the nucleophile and the stability of the reaction intermediates. The choice of solvent can dramatically affect the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions because they can solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[3] In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[3]

Q4: What are the most common leaving groups for this type of reaction?

A4: Halogens, such as chlorine and bromine, are the most common leaving groups employed in nucleophilic displacement reactions on benzofuropyrimidines. The 2- and 4-chloro or bromo derivatives of benzofuropyrimidine are versatile starting materials for introducing a wide range of nucleophiles.[7][8] Other leaving groups, such as sulfonyl groups, can also be utilized.

Troubleshooting Common Issues

Encountering unexpected results is a common part of the research process. This section provides a systematic approach to troubleshooting some of the most frequent challenges in nucleophilic displacement reactions on benzofuropyrimidines.

Problem Potential Cause(s) Troubleshooting Suggestions & Solutions
Low or No Yield 1. Insufficiently activated substrate: The benzofuropyrimidine ring may not be electron-deficient enough for the reaction to proceed efficiently. 2. Poor nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring. 3. Inappropriate solvent: The solvent may be deactivating the nucleophile or be too nonpolar to dissolve the reactants. 4. Low reaction temperature: The activation energy for the reaction may not be reached at the current temperature.1. Increase Ring Electrophilicity: If possible, introduce an electron-withdrawing group (e.g., nitro, cyano) onto the benzofuran or pyrimidine ring. 2. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), consider deprotonating it with a suitable base (e.g., NaH, K₂CO₃) to generate the more reactive anionic nucleophile. 3. Optimize Solvent Choice: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. These solvents are excellent for SNAr reactions.[9] 4. Increase Temperature: Gradually increase the reaction temperature. Many SNAr reactions require heating to proceed at a reasonable rate.
Side Product Formation 1. Reaction with the solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the intended nucleophile. 2. Di-substitution: If the benzofuropyrimidine has more than one leaving group, multiple substitutions may occur. 3. Decomposition of starting material or product: The reaction conditions may be too harsh, leading to degradation.1. Use a Non-nucleophilic Solvent: Ensure the chosen solvent is inert under the reaction conditions. 2. Control Stoichiometry: Use a stoichiometric amount of the nucleophile to favor mono-substitution. Slow addition of the nucleophile can also be beneficial. 3. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant degradation occurs. Consider lowering the reaction temperature.
Difficult Product Purification 1. High-boiling point solvent residue: Solvents like DMSO and DMF can be difficult to remove completely. 2. Formation of closely related byproducts: Side products with similar polarity to the desired product can make chromatographic separation challenging.1. Aqueous Workup: Perform an aqueous workup to remove the high-boiling point solvent. Partitioning between water and an organic solvent like ethyl acetate is often effective. 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 3. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation.

Solvent Selection Guide

The choice of solvent is a critical parameter in optimizing nucleophilic displacement reactions. The following table provides a summary of commonly used solvents and their properties relevant to SNAr reactions.

SolventDielectric Constant (ε) at 20°CTypeKey Considerations
Dimethyl Sulfoxide (DMSO)47.2Polar AproticExcellent for SNAr; high boiling point; can be difficult to remove.
N,N-Dimethylformamide (DMF)36.7Polar AproticGood for SNAr; high boiling point; can decompose at high temperatures.
Acetonitrile (MeCN)37.5Polar AproticGood for SNAr; lower boiling point than DMSO/DMF, easier to remove.
Tetrahydrofuran (THF)7.5Polar AproticLess polar, may be suitable for some reactions, often used with a base.
1,4-Dioxane2.2NonpolarCan be used, particularly at higher temperatures.
Ethanol (EtOH)24.6Polar ProticCan solvate and deactivate nucleophiles; may be used in specific cases.
1-Butanol17.5Polar ProticHigher boiling point than ethanol, sometimes used for high-temperature reactions.

Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical nucleophilic displacement reaction on a 4-chlorobenzofuropyrimidine with an amine nucleophile.

Protocol: Amination of 4-Chloro-benzofuropyrimidine

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the 4-chlorobenzofuropyrimidine (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as DMF or DMSO, to the reaction vessel. The concentration should typically be in the range of 0.1-0.5 M.

  • Base Addition (if necessary): If the amine nucleophile is used as its salt or if a base is required to facilitate the reaction, add a suitable inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizing the Process

To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a decision-making workflow for solvent selection.

SNAr_Mechanism cluster_start Reactants cluster_addition Step 1: Nucleophilic Addition cluster_elimination Step 2: Elimination Start Benzofuropyrimidine-LG + Nucleophile Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer Attack at C4 Product Substituted Benzofuropyrimidine + LG⁻ Meisenheimer->Product Loss of Leaving Group (LG⁻)

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

Solvent_Selection Start Start: Solvent Selection Q1 Is the nucleophile charged or neutral? Start->Q1 Charged Charged Nucleophile (e.g., alkoxide, thiolate) Q1->Charged Charged Neutral Neutral Nucleophile (e.g., amine, alcohol) Q1->Neutral Neutral PolarAprotic Use Polar Aprotic Solvent (DMSO, DMF, MeCN) Charged->PolarAprotic ConsiderBase Consider adding a base to generate the anion Neutral->ConsiderBase BaseYes Base Added ConsiderBase->BaseYes Yes BaseNo No Base ConsiderBase->BaseNo No BaseYes->PolarAprotic BaseNo->PolarAprotic HigherTemp May require higher temperature BaseNo->HigherTemp

Caption: A decision-making workflow for selecting an appropriate solvent.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Venkateshwarlu, G., et al. (2013). Synthesis, characterization and biological activities of some benzofuropyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 450–5.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • PubMed. (2017). Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. Retrieved from [Link]

  • PMC. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors | Request PDF. Retrieved from [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Retrieved from [Link]

  • PubMed - NIH. (2024, October 8). Emergence of a distinct mechanism of C-N bond formation in photoenzymes. Retrieved from [Link]

  • Nicolai, J. (n.d.). Development of Selective C–C and C–N Bond-Forming Reactions Using Metals and Enzymes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Synthesis, characterization and biological activities of some benzofuropyrimidine derivatives. (2025, August 6). Retrieved from [Link]

  • MDPI. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023, September 6). Retrieved from [Link]

  • ScienceOpen. (2025, January 7). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

  • C-O, C-N and C-S Bond Formation Methods | PDF. (n.d.). Retrieved from [Link]

  • DTIC. (n.d.). Nucleophilic Displacement Reactions of 4-Substituted-1,2-Dinitrobenzenes with Trialkyl Phosphites. Retrieved from [Link]

  • ePrints Soton. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • Brieflands. (2018, January 30). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (2025, October 17). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Retrieved from [Link]

  • Research Explorer The University of Manchester. (2024, August 31). A cooperative approach to C–N bond formation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of 4,8-dichlorobenzofuro[3,2-d]pyrimidine. As experimental spectra for this specific compound are not widely published in accessible databases[1], this document serves as a predictive and comparative guide for researchers. By dissecting the molecule into its constituent parts—benzofuran and pyrimidine—and analyzing the electronic effects of its substituents, we can confidently predict and interpret its proton NMR spectrum. This approach is fundamental for structural verification, purity assessment, and further derivatization in drug discovery and materials science.

Molecular Structure and Proton Environment

The structure of 4,8-dichlorobenzofuro[3,2-d]pyrimidine presents a rigid, planar aromatic system. The molecule has four aromatic protons located on the benzene and pyrimidine rings. Understanding their precise electronic environment is key to assigning their corresponding NMR signals.

To facilitate discussion, the protons are systematically numbered as shown below.

Figure 1: Structure of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine with proton numbering.

Comparative Analysis: Building Blocks of the Spectrum

To predict the ¹H NMR spectrum, we first examine the spectra of the parent heterocycles, benzofuran and pyrimidine. This baseline provides a crucial reference for understanding the significant chemical shift perturbations caused by ring fusion and substitution.

Reference Spectra of Parent Heterocycles

The chemical shifts of unsubstituted benzofuran and pyrimidine provide a starting point for our analysis.

CompoundProtonChemical Shift (δ, ppm) (Solvent: CDCl₃)
Pyrimidine H-29.26
H-4, H-68.78
H-57.36
Benzofuran H-27.55
H-36.69
H-47.54
H-57.25
H-67.20
H-77.47

Table 1: Approximate ¹H NMR chemical shifts for pyrimidine[2] and benzofuran[3][4].

Predicted ¹H NMR Spectrum of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine

The fusion of the benzofuran and pyrimidine rings, along with the introduction of two strongly electron-withdrawing chlorine atoms, dramatically alters the electronic landscape of the molecule. This results in a general downfield shift for all protons compared to their parent structures.

Analysis of Individual Protons:
  • H-6 (Pyrimidine Ring): In unsubstituted pyrimidine, the H-4/H-6 protons appear around 8.78 ppm[2]. In our target molecule, the H-6 proton is part of a more complex, electron-deficient fused system. The adjacent nitrogen and the distal chlorine at position 4 both exert a strong deshielding effect. Therefore, the H-6 proton is expected to be the most downfield signal, appearing as a sharp singlet.

  • H-1 (Benzofuran Ring): This proton is ortho to the C-8 chlorine atom. The powerful inductive electron-withdrawing effect of chlorine will cause a significant downfield shift. It is also subject to deshielding from the fused pyrimidine ring system. It should appear as a doublet, coupled to H-2.

  • H-3 (Benzofuran Ring): This proton is ortho to the benzofuran oxygen and meta to the C-8 chlorine. It will be shifted downfield relative to a simple benzene ring but should be the most upfield of the benzofuran protons. It will present as a doublet, coupled to H-2.

  • H-2 (Benzofuran Ring): Positioned meta to the C-8 chlorine, this proton experiences a weaker deshielding effect from the halogen compared to H-1. It is coupled to both H-1 and H-3. Consequently, it is expected to appear as a triplet or, more likely, a doublet of doublets.

Predicted Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-69.0 - 9.3Singlet (s)N/A
H-18.0 - 8.3Doublet (d)J (ortho) ≈ 8.0-9.0 Hz
H-27.6 - 7.8Triplet (t) or Doublet of Doublets (dd)J (ortho) ≈ 7.0-8.0 Hz
H-37.5 - 7.7Doublet (d)J (ortho) ≈ 7.5-8.5 Hz

Table 2: Predicted ¹H NMR spectral data for 4,8-Dichlorobenzofuro[3,2-d]pyrimidine in a non-polar solvent like CDCl₃.

cluster_pyrimidine Pyrimidine Protons cluster_benzofuran Benzofuran Protons p_ref H-4/H-6 (Pyrimidine) ~8.78 ppm p_target H-6 (Target) Predicted: 9.0-9.3 ppm p_ref->p_target Deshielding by - Cl group - Fused Ring b_ref Aromatic Region (Benzofuran) ~7.20-7.55 ppm b_target H-1, H-2, H-3 (Target) Predicted: 7.5-8.3 ppm b_ref->b_target Deshielding by - Cl group - Fused Ring

Figure 2: Predicted chemical shift comparison.

Experimental Protocol: Ensuring Data Integrity

To validate the predicted spectral data, a standardized experimental protocol is essential. The following provides a robust methodology for acquiring a high-quality ¹H NMR spectrum.

Objective: To acquire a high-resolution ¹H NMR spectrum of 4,8-dichlorobenzofuro[3,2-d]pyrimidine for structural confirmation.

Materials:

  • 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • Volumetric flask and micropipettes

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve the sample in ~0.7 mL of CDCl₃ in a clean, dry vial. Ensure complete dissolution.

    • Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical TMS peak is indicative of good shimming.

  • Data Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a 30° or 45° pulse angle to ensure quantitative reliability if needed, though a 90° pulse is standard for routine spectra.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Apply a relaxation delay (D1) of at least 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons (1:1:1:1).

    • Pick the peaks and report the chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Trustworthiness: For unambiguous assignment, especially to differentiate between H-2 and H-3, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. A COSY spectrum would confirm the H-1/H-2/H-3 coupling network, solidifying the assignments.

Conclusion

The ¹H NMR spectrum of 4,8-dichlorobenzofuro[3,2-d]pyrimidine is predicted to exhibit four distinct signals in the aromatic region. The most downfield signal, a singlet between 9.0-9.3 ppm, can be confidently assigned to the lone pyrimidine proton (H-6). The remaining three protons on the benzofuran moiety are expected between 7.5 and 8.3 ppm, with their specific shifts and multiplicities dictated by the strong deshielding effects of the C-8 chlorine and the fused pyrimidine ring. This guide provides a robust framework for researchers to identify, assign, and verify the structure of this compound, underscoring the predictive power of NMR spectroscopy when grounded in fundamental principles and comparative analysis.

References

  • National Center for Biotechnology Information. "Benzofuran." PubChem Compound Summary for CID 9223. [Link]

  • Organic Chemistry Data & Info. "NMR Spectroscopy – 1H NMR Chemical Shifts." [Link]

  • Veerapur, B. S., Kumar, M., & Basavaraja, K. M. "Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[3] Benzofuro (3,2-d) Pyrimidine Derivatives." Indian Journal of Pharmaceutical Sciences. [Link]

  • Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. [Link]

  • National Center for Biotechnology Information. "4,8-Dichlorobenzofuro[3,2-d]pyrimidine." PubChem Compound Summary for CID 617212. [Link]

  • ResearchGate. "An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives." [Link]

Sources

Comparative Guide: Mass Spectrometry Analysis of Dichloro Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, dichloro heterocycles (e.g., dichloropyrimidines, dichloroindoles) are critical scaffolds for fragment-based drug discovery (FBDD) and lead optimization. Their analysis presents a unique duality: the chlorine isotope signature provides a high-confidence "fingerprint" for identification, yet the heterocyclic nitrogen/sulfur content often introduces isobaric interferences that confound low-resolution instruments.

This guide objectively compares Unit Resolution (Triple Quadrupole/Single Quad) methodologies against High-Resolution Accurate Mass (HRAM - Orbitrap/Q-TOF) workflows. While unit resolution systems are sufficient for routine confirmation of pure standards, HRAM is requisite for complex matrices (microsomal incubations, plasma) to resolve the Fine Isotope Structure (FIS) and eliminate false positives derived from sulfur-rich biological backgrounds.

The Isotopic Signature: Theory vs. Reality

The "9:6:1" Golden Rule

Chlorine exists as two stable isotopes:


 (75.78%) and 

(24.22%), an approximate 3:1 ratio. For a molecule containing two chlorine atoms (

), the isotopic distribution follows the binomial expansion

:
  • M (

    
    ): 
    
    
    
    (100% relative abundance)[1]
  • M+2 (

    
    ): 
    
    
    
    (~66% relative abundance)
  • M+4 (

    
    ): 
    
    
    
    (~11% relative abundance)

This 9:6:1 triplet pattern is the primary diagnostic tool. However, in heterocycles, the presence of Nitrogen (


) and Sulfur (

) distorts this theoretical ideal.
Diagram 1: Isotope Distribution Logic

The following diagram illustrates the probability splitting that generates the signature pattern.

IsotopePattern Molecule Dichloro Heterocycle (R-Cl2) Cl1_35 35Cl (76%) Molecule->Cl1_35 Cl1_37 37Cl (24%) Molecule->Cl1_37 Cl2_35a 35Cl (76%) Cl1_35->Cl2_35a Cl2_37a 37Cl (24%) Cl1_35->Cl2_37a Cl2_35b 35Cl (76%) Cl1_37->Cl2_35b Cl2_37b 37Cl (24%) Cl1_37->Cl2_37b PeakM Peak M (35Cl-35Cl) Rel. Int: 100% Cl2_35a->PeakM PeakM2 Peak M+2 (35Cl-37Cl) Rel. Int: ~65% Cl2_37a->PeakM2 Cl2_35b->PeakM2 PeakM4 Peak M+4 (37Cl-37Cl) Rel. Int: ~11% Cl2_37b->PeakM4

Caption: Binomial probability tree demonstrating the genesis of the 9:6:1 spectral signature for dichloro compounds.

Comparative Analysis: Unit Resolution vs. HRAM

When analyzing dichloro heterocycles, the choice of instrument dictates the confidence level of the structural assignment.

Table 1: Performance Comparison
FeatureUnit Resolution (Quadrupole)High-Resolution Accurate Mass (Orbitrap/Q-TOF)Impact on Dichloro Heterocycles
Mass Accuracy Nominal (± 0.5 Da)< 5 ppm (often < 1 ppm)Critical: HRAM confirms formula

vs. isobaric impurities.
Resolving Power Unit (1,000 FWHM)> 120,000 FWHMCritical: HRAM separates

contribution from

or

overlaps.
Isotope Fidelity Good for intensity ratiosExcellent for Fine Isotope Structure (FIS)Low Res relies only on 9:6:1 ratio; HRAM uses ratio + exact mass defect.
Matrix Tolerance High (filtering capability)High (requires dynamic background exclusion)Low Res may merge matrix background with M+2 peaks, distorting ratios.
The "Senior Scientist" Insight: Fine Isotope Structure (FIS)

In complex heterocycles, the "M+2" peak is not a single point. It is a cluster.[2]

  • The Problem: Consider a thiophene-fused dichloro compound. The M+2 peak contains contributions from

    
    AND 
    
    
    
    .
  • Mass Defect:

    • Difference:

      
      .
      
  • Resolution Requirement: To resolve these peaks at

    
    , a resolving power of 
    
    
    
    is required. Only HRAM instruments can validate that the "M+2" is truly chlorine-derived and not a sulfur contaminant [1].

Experimental Protocol: Self-Validating Workflow

This protocol is designed for High-Resolution LC-MS (e.g., Q-Exactive or Q-TOF) but includes adaptations for Triple Quads.

Step 1: Sample Preparation
  • Solvent: Dissolve neat standards in MeOH/DMSO (50:50). Dilute to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Self-Validation: Include a "system suitability" standard (e.g., 2,4-Dichlorophenoxyacetic acid) to verify the instrument's current spectral accuracy before running unknowns.

Step 2: Ionization Parameters (ESI)

Dichloro heterocycles often ionize poorly in ESI+ due to electron-withdrawing chlorines reducing basicity.

  • Polarity Switching: Enable Fast Polarity Switching. Many chlorinated indoles ionize better in Negative Mode (ESI-) [2].

  • Source Temp:

    
     (Chlorinated compounds are thermally stable).
    
  • Spray Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

Step 3: Data Acquisition & Processing
  • Scan Range:

    
     100–1000 (Full Scan).
    
  • Resolution Setting: Set to 60,000 or 120,000 (at 200 Hz) to resolve FIS.

  • Isotope Pattern Matching (IPM):

    • Extract Ion Chromatogram (XIC) with a 5 ppm window.

    • Apply a "Chlorine Filter": Software looks for the mass defect of Cl (-0.03 Da relative to nominal mass).

    • Validate the M+2/M intensity ratio.[1][3][4] Acceptance Criteria: Theoretical Ratio

      
      .
      
Diagram 2: Analytical Workflow

Workflow cluster_MS Mass Spectrometer Sample Sample (Dichloro Heterocycle) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI Source (+/- Switching) LC->Ionization Analyzer Orbitrap/Q-TOF (Res > 60k) Ionization->Analyzer Detector Detection Analyzer->Detector Processing Data Processing (Isotope Pattern Match) Detector->Processing Decision Validation: 1. Mass Acc < 5ppm 2. Ratio 9:6:1 Processing->Decision

Caption: Step-by-step analytical pipeline for verifying dichloro heterocycles using HRAM MS.

Troubleshooting & Interferences

Common Pitfall: The "Saturated Detector"

If the concentration is too high, the detector saturates on the monoisotopic peak (M), but not the M+2. This artificially skews the ratio, making the M+2 appear larger than theoretical (e.g., 9:8:1 instead of 9:6:1).

  • Solution: Dilute sample 10x and re-inject.

Common Pitfall: Proton Loss vs. Electron Transfer

In ESI, you expect


. However, electron-deficient dichloro heterocycles may form radical cations 

via Charge Transfer, especially in APCI sources.
  • Check: If mass error is ~1.007 Da off, check if you have the radical ion instead of the protonated species [3].

References

  • Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis of Environmental Samples. Retrieved from

  • Thermo Fisher Scientific. (2016). High Mass Resolution is Essential for Confident Compound Detection. Retrieved from

  • Chemistry Steps. (2023). Isotopes in Mass Spectrometry - The M+2 Peak. Retrieved from

  • MtoZ Biolabs. (2023). Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from

Sources

A Researcher's Guide to the Physicochemical Characterization of Benzofuro[3,2-d]pyrimidines: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a thorough understanding of a compound's physicochemical properties is a cornerstone of successful therapeutic design. The melting point, in particular, is a critical parameter that provides insights into a compound's purity, crystal lattice energy, and solubility. This guide focuses on 4,8-Dichlorobenzofuro[3,2-d]pyrimidine, a heterocyclic compound of interest within the broader family of benzofuro[3,2-d]pyrimidines, which are explored for their diverse pharmacological potential.[1][2]

Comparative Analysis of Melting Points in Fused Pyrimidine Systems

The melting point of a crystalline solid is highly sensitive to its molecular structure, including substitutions on the core scaffold. To provide a predictive context for 4,8-Dichlorobenzofuro[3,2-d]pyrimidine, the following table summarizes the reported melting points of several related fused pyrimidine heterocyclic compounds. This comparison illustrates the significant impact that even minor structural modifications can have on this key physical property.

Compound NameStructureMelting Point (°C)
4,8-Dichlorobenzofuro[3,2-d]pyrimidine C₁₀H₄Cl₂N₂O Not Reported
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineC₆H₃Cl₂N₃250 - 252[4]
4-Chloro-2-methylpyrido[3,4-d]pyrimidineC₈H₆ClN₃122 (Predicted)
Substituted Benzofuran-Pyrimidine Derivative 1C₁₅H₁₁N₂O₂S168-170[1]
Substituted Benzofuran-Pyrimidine Derivative 2C₁₄H₁₀N₂O₂S163-165[1]
Substituted Pyrrolo[3,2-d]pyrimidine DerivativeC₁₈H₁₅N₅O₅>300[5]

This table highlights the variability in melting points among different fused pyrimidine cores and underscores the necessity of experimental determination for novel compounds like 4,8-Dichlorobenzofuro[3,2-d]pyrimidine.

Experimental Protocol for Melting Point Determination

The following protocol details the capillary method for determining the melting point range of a solid organic compound. This method is widely adopted for its accuracy and the small sample quantity required.

Principle of Melting Point Determination

The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure. This transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. Therefore, a sharp melting range is a strong indicator of a compound's purity.

Apparatus and Materials
  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Sample of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine (finely powdered and dry)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Long glass tube for packing

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine is completely dry, as moisture can depress the melting point.

    • If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.

    • To pack the sample into the sealed end of the tube, invert the tube and tap it gently on a hard surface. For more efficient packing, drop the capillary tube (sealed end down) through a long glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder at the bottom.

    • Repeat until a packed column of 2-3 mm in height is achieved. An insufficient sample will be difficult to observe, while too much sample can lead to a broadened and inaccurate melting range due to uneven heat distribution.

  • Melting Point Measurement (Unknown Compound):

    • Rapid Determination (Scouting): Place the loaded capillary tube into the heating block of the melting point apparatus. Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Using a fresh sample in a new capillary tube, heat the block rapidly to about 20 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, which is essential for an accurate measurement.

  • Observation and Recording:

    • Carefully observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears. This is the lower limit of the melting range.

    • Continue to heat slowly and record the temperature at which the last solid crystal melts into a clear liquid. This is the upper limit of the melting range.

    • The recorded melting point should be expressed as a range (e.g., 188-190 °C).

Workflow for Accurate Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Recording Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary (2-3mm) Grind->Pack Scout Rapid Heating (10-20°C/min) for Approx. MP Pack->Scout Cool Cool Apparatus (20°C below Approx. MP) Scout->Cool Precise Slow Heating (1-2°C/min) for Accurate MP Cool->Precise Record_T1 Record T1: First Liquid Droplet Precise->Record_T1 Record_T2 Record T2: All Solid Melts Record_T1->Record_T2 Report Report as Range: T1 - T2 Record_T2->Report

Caption: Workflow for determining an accurate melting point.

Interpreting the Results: Purity and Identity

A sharp melting range (typically 0.5-2 °C) is indicative of a highly pure compound. A broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

For identity confirmation, a mixed melting point analysis can be performed. This involves mixing the unknown sample with a known, authentic sample. If the melting point of the mixture is sharp and matches that of the authentic sample, it provides strong evidence that the two samples are the same compound. A depressed and broadened melting range would indicate they are different.

Logical Flow of Mixed Melting Point Analysis

MixedMP Start Obtain Unknown Sample (e.g., 4,8-Dichlorobenzofuro[3,2-d]pyrimidine) Mix Mix with Authentic Reference Standard (1:1) Start->Mix Measure Determine Melting Point of the Mixture Mix->Measure Decision Compare Mixture MP to Reference MP Measure->Decision Result1 Result: Identical (Sharp, Undepressed MP) Decision->Result1 No Change Result2 Result: Different (Broad, Depressed MP) Decision->Result2 Change

Caption: Decision tree for mixed melting point analysis.

Conclusion

The melting point is a fundamental property that serves as a crucial first step in the physicochemical characterization of novel compounds like 4,8-Dichlorobenzofuro[3,2-d]pyrimidine. While literature values provide a useful reference, their absence necessitates meticulous experimental determination. The protocol and comparative data presented in this guide offer researchers a comprehensive framework for accurately measuring and interpreting the melting point of this and other benzofuro[3,2-d]pyrimidine analogs, thereby ensuring the integrity and reliability of their foundational research data.

References

  • Al-Ostath, A., et al. (2021). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC. Retrieved from [Link]

  • Request PDF. (n.d.). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Chlorobenzofuro[32-D]Pyrimidine 98.0%(GC). Retrieved from [Link]

  • Shiri, L., et al. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4,8-Dichlorobenzofuro[3,2-d]pyrimidine. PubChem Compound Database. Retrieved from [Link]

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Crystal structure analysis of 4,8-dichlorobenzofuro[3,2-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Crystal Structure Analysis of Benzofuro[3,2-d]pyrimidines: A Case Study of 4,8-dichlorobenzofuro[3,2-d]pyrimidine

Authored by a Senior Application Scientist

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining molecular structures.[1][2][3] This guide provides an in-depth look at the process of crystal structure analysis, using the novel compound 4,8-dichlorobenzofuro[3,2-d]pyrimidine as a central case study.

While a published crystal structure for 4,8-dichlorobenzofuro[3,2-d]pyrimidine is not yet available in the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, this guide will walk you through the authoritative workflow for its determination.[4][5][6][7][8] We will then compare its expected structural features with those of published analogs, providing valuable insights for researchers working with this important class of heterocyclic compounds. The benzofuro[3,2-d]pyrimidine scaffold is of significant interest due to its diverse biological activities, including antitumor and antifungal properties.[9][10][11]

The Journey from Powder to Precision: A Step-by-Step Experimental Protocol

The determination of a crystal structure is a meticulous process that begins with the synthesis of the compound and culminates in a refined, three-dimensional model of the molecule.

Part 1: Synthesis and Crystallization

The initial and often most challenging step is obtaining single crystals of suitable quality for diffraction.

Synthesis of 4,8-dichlorobenzofuro[3,2-d]pyrimidine:

The synthesis of the title compound would likely follow established routes for related benzofuro[3,2-d]pyrimidines. A common strategy involves the cyclization of a substituted benzofuran precursor. For instance, starting from a dichlorinated benzofuran derivative, a pyrimidine ring can be constructed. The purity of the final compound is crucial, and it should be rigorously characterized by techniques such as NMR, mass spectrometry, and elemental analysis before proceeding to crystallization.

Crystallization—The Art of Patience:

Growing diffraction-quality crystals (typically >0.1 mm in all dimensions) is an empirical science.[12] Several methods can be employed, and the ideal conditions are often found through systematic screening.

  • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization.

For 4,8-dichlorobenzofuro[3,2-d]pyrimidine, a systematic approach would involve screening a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, acetonitrile, and their mixtures with hexane or heptane).

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[1]

The Workflow of Data Collection:

SC-XRD Workflow cluster_preparation Crystal Preparation & Mounting cluster_data_collection Data Collection cluster_data_processing Data Processing crystal Select & Mount Crystal center Center Crystal in X-ray Beam crystal->center unit_cell Determine Unit Cell & Space Group center->unit_cell full_data Collect Full Diffraction Data unit_cell->full_data integrate Integrate Reflection Intensities full_data->integrate scale Scale & Merge Data integrate->scale absorption Apply Absorption Correction scale->absorption

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.

The instrument, typically equipped with a molybdenum (Mo) or copper (Cu) X-ray source, rotates the crystal through a series of angles while a detector records the diffraction pattern.[3] This process can take several hours to complete.

Part 3: Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities and positions. The "phase problem" in crystallography prevents the direct calculation of the electron density from this data.[12]

From Data to a Model:

  • Structure Solution: Computational methods, such as direct methods or Patterson methods, are used to generate an initial model of the crystal structure.

  • Structure Refinement: The initial model is then refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.[13]

The quality of the final structure is assessed using several metrics, including the R-factor (residual factor), which should ideally be below 5-10% for a well-refined structure.

Comparative Analysis: 4,8-dichlorobenzofuro[3,2-d]pyrimidine and its Analogs

To anticipate the structural features of 4,8-dichlorobenzofuro[3,2-d]pyrimidine, we can compare it with published structures of related compounds. Below is a comparison with a known benzofuro[3,2-d]pyrimidine derivative and a dichlorinated pyrimidine.

Parameter4,8-dichlorobenzofuro[3,2-d]pyrimidine (Hypothetical)3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one[13]2,4-Dichloropyrimidine[14]
Molecular Formula C₁₀H₄Cl₂N₂OC₂₂H₂₂ClN₃O₂C₄H₂Cl₂N₂
Crystal System To be determinedMonoclinicMonoclinic
Space Group To be determinedP2₁/cP2₁/c
Key Structural Features Planar benzofuro[3,2-d]pyrimidine core.The three fused rings are nearly coplanar.The molecule is almost planar.
Intermolecular Interactions Expected to exhibit π-π stacking and potential C-H···N or C-H···O interactions.π-π stacking interactions are present.C-H···N interactions link molecules into chains.
Influence of Chlorine Substituents The two chlorine atoms will significantly influence the electrostatic potential and packing of the molecules.A single chlorine substituent on a phenyl ring.Two chlorine atoms on the pyrimidine ring.

Molecular Structure of 4,8-dichlorobenzofuro[3,2-d]pyrimidine:

Figure 2: 2D representation of the molecular structure of 4,8-dichlorobenzofuro[3,2-d]pyrimidine.

Conclusion: The Power of Structural Insight

The crystal structure analysis of a novel compound like 4,8-dichlorobenzofuro[3,2-d]pyrimidine provides invaluable information for drug discovery and development. It reveals the precise arrangement of atoms, bond lengths, and bond angles, which are crucial for understanding its chemical reactivity and biological activity. Furthermore, the analysis of intermolecular interactions in the crystal lattice offers insights into the compound's solid-state properties, such as solubility and stability.

By following the rigorous experimental protocol outlined in this guide and comparing the results with the extensive data available in the Cambridge Structural Database, researchers can gain a comprehensive understanding of their target molecules. This structural knowledge is a critical component in the rational design of new and more effective therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Crystallographic Data Centre (CCDC): Home. Retrieved from [Link]

  • University of Wisconsin-Madison Libraries. (n.d.). Cambridge Structure Database. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Home. Retrieved from [Link]

  • Hayward, M. (2018). Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. Retrieved from [Link]

  • McMaster University Library. (n.d.). Cambridge Crystallographic Structural Database: WebCSD. Retrieved from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved from [Link]

  • HPC @ NIH. (n.d.). Cambridge Structural Database/WebCSD. Retrieved from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Online Crystal Structure Database. Retrieved from [Link]

  • Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Retrieved from [Link]

  • El-Brollosy, N. R., et al. (2007). 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o13.
  • FZU. (n.d.). X-ray single-crystal diffraction. Retrieved from [Link]

  • Lu, Y. Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914.
  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Gelin, M., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. European Journal of Medicinal Chemistry, 155, 547-561.
  • Zhang, Q. J., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Request PDF. Retrieved from [Link]

  • Sangapure, S. S., et al. (2003). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 12(4), 325-328.
  • PubChem. (n.d.). 4,8-Dichlorobenzofuro[3,2-d]pyrimidine. Retrieved from [Link]

  • Farghaly, A. R., et al. (2026). Synthetic strategies of benzofuro[3,2-d]pyrimidine derivatives and biological importance. ARKIVOC, 2026(1), 1-25.
  • Sangapure, S. S., & Agasimundin, Y. S. (2003). Synthesis and nucleophilic displacement reactions of biologically active 2,4-dichlorobenzofuro [3,2-d] pyrimidines. Indian Journal of Chemistry Section B Organic and Medicinal Chemistry, 42(10), 2559-2563.
  • Unknown. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Unknown. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative.
  • Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 22(12), 5869-5878.
  • Unknown. (2018, January 30). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Brieflands.
  • Unknown. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • LookChem. (n.d.). 4,8-dichlorobenzofuro[3,4-d]pyrimidine CAS NO.294874-71-8. Retrieved from [Link]

  • Unknown. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1438.
  • AMERICAN ELEMENTS. (n.d.). 2,4-Dichlorofuro[3,2-d]pyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds.

Sources

Safety Operating Guide

Standard Operating Procedure: Handling, Quenching, and Disposal of 4,8-Dichlorobenzofuro[3,2-d]pyrimidine

Standard Operating Procedure: Handling, Quenching, and Disposal of 4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine

As a Senior Application Scientist, I frequently observe laboratories treating all halogenated intermediates as generic organic waste. This is a critical logistical and safety error. This compound is not merely a static halogenated solid; it is a highly reactive heterocyclic building block commonly utilized in the synthesis of kinase inhibitors and other advanced therapeutics.

Proper disposal of this compound requires a deep understanding of its differential reactivity. This guide provides a self-validating, causality-driven protocol for the safe handling, quenching, and disposal of this specific pyrimidine derivative.

Physicochemical & Hazard Profiling

Before initiating any disposal protocol, it is mandatory to understand the quantitative hazard profile of the material. The compound is a sensitizer and a severe eye irritant[1]. Because it contains multiple halogen atoms, it strictly falls under Environmental Protection Agency (EPA) regulations for halogenated waste, which requires high-temperature incineration to prevent the formation of toxic dioxins.

Table 1: Physicochemical and Hazard Data

Property / Hazard MetricData Value
Chemical Name This compound
CAS Registry Number 294874-71-8[1]
Molecular Formula C₁₀H₄Cl₂N₂O[1]
Molecular Weight 239.06 g/mol [1]
GHS Hazard Statements H317 (Skin sensitization), H319 (Serious eye irritation)[1]
Signal Word Warning[1]
Waste Classification Halogenated Organic Waste
The Causality of Reactivity: Why Standard Disposal Fails

To design a safe disposal workflow, we must analyze the molecule's structural electronics. This compound possesses two distinct chlorine atoms with vastly different reactivity profiles:

  • The C-8 Chlorine: Bound to the benzofuran system, this halogen is relatively inert and typically requires palladium catalysis to react.

  • The C-4 Chlorine: Located on the pyrimidine ring, this halogen is highly electrophilic. The electron-withdrawing nature of the adjacent pyrimidine nitrogen atoms significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].

The Safety Implication: 4-chloropyrimidines exhibit heightened reactivity towards nucleophiles[2]. If unquenched reaction solutions or solid residues containing this compound are indiscriminately dumped into aqueous waste carboys, ambient water will act as a nucleophile. This initiates a slow hydrolysis of the C-4 chlorine, converting the molecule to a pyrimidinone and releasing hydrogen chloride (HCl) gas [3]. Over time, this evolved gas can dangerously pressurize sealed waste containers, leading to catastrophic ruptures. Therefore, active quenching is a mandatory prerequisite for liquid disposal.

Operational Disposal Protocols

The following step-by-step methodologies ensure that the reactive C-4 center is neutralized before the material enters the institutional waste stream.

Protocol A: Active Quenching of Liquid Reaction Waste

Use this protocol for reaction mixtures, mother liquors, or dissolved fractions containing the compound.

  • Transfer & Dilution: In a properly ventilated fume hood, transfer the liquid waste to a dedicated, oversized quenching flask. Dilute the mixture with a water-miscible organic solvent (e.g., Tetrahydrofuran or Isopropanol) to ensure the pyrimidine remains fully dissolved.

  • Nucleophilic Base Addition: Slowly add saturated aqueous Sodium Bicarbonate (

    
    ) at a 1:1 volume ratio.
    
    • Causality: The hydroxide/bicarbonate ions act as oxygen nucleophiles, driving the SNAr reaction to deliberately and safely hydrolyze the reactive 4-chloro moiety. This neutralizes the leaving chloride as harmless dissolved Sodium Chloride (NaCl)[3].

  • Agitation & Degassing: Stir vigorously for 1 to 2 hours at room temperature. Leave the flask loosely capped.

    • Validation: The cessation of

      
       bubbling indicates that the neutralization of any generated HCl is complete.
      
  • Phase Separation: Transfer the quenched mixture to a separatory funnel. Allow the layers to separate.

  • Segregated Disposal:

    • Route the bottom/organic layer to the Halogenated Organic Waste carboy (destined for incineration).

    • Verify the aqueous layer's pH is between 6 and 8 using indicator paper, then route it to the Aqueous Waste carboy.

Protocol B: Solid Waste Handling

Use this protocol for unreacted powder, contaminated weighing paper, and disposable spatulas.

  • Collection & Desiccation: Collect all solid waste in a chemically compatible High-Density Polyethylene (HDPE) container. Ensure the container is completely dry.

    • Causality: As established, ambient moisture can initiate the slow hydrolysis of the C-4 chlorine[3]. Keeping the solid waste strictly dry prevents the insidious buildup of corrosive HCl fumes.

  • Packaging & Labeling: Seal the container tightly. Label the container strictly as: "Halogenated Solid Waste - Contains Reactive Pyrimidines. KEEP STRICTLY DRY."

  • EHS Handoff: Transfer to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Waste Segregation & Quenching Workflow

DisposalPlanStartThis compoundWaste StreamStatePhysical State?Start->StateSolidSolid PowderState->Solid Dry MaterialLiquidReaction SolutionState->Liquid DissolvedSolidBinHalogenated Solid Waste(Seal & Keep Dry)Solid->SolidBin Direct TransferQuenchQuench C-4 Chlorine(Sat. NaHCO3, 1hr)Liquid->Quench Prevent HCl GasSepPhase SeparationQuench->Sep NeutralizedOrgHalogenated Liquid Waste(Incineration)Sep->Org Organic LayerAqAqueous Waste(pH 6-8)Sep->Aq Aqueous Layer

Workflow for the safe segregation, quenching, and disposal of reactive pyrimidine waste.

Spill Response Protocol

In the event of an accidental spill of this compound, immediate action must prioritize the prevention of aerosolization and moisture exposure.

  • Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and a particulate respirator if dust is suspended).

  • Contain (Do Not Use Water): Do NOT spray the spill with water, as this will trigger the SNAr hydrolysis and release HCl gas.

  • Absorb/Sweep: For solid spills, use a static-free brush and dustpan to gently sweep the material into a dry, sealable container. For liquid solutions, cover the spill with an inert, dry absorbent material (e.g., diatomaceous earth or dry sand).

  • Decontaminate: Once the bulk material is removed, wipe the surface with a disposable cloth dampened with Isopropanol, followed by a mild basic solution (dilute

    
    ) to neutralize any microscopic reactive residue. Dispose of all cleanup materials as Halogenated Solid Waste.
    
References
  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Management and Halogenated Solvents." EPA.gov.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." OSHA.gov. [Link]

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Retrosynthesis Analysis

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4,8-Dichloro[1]benzofuro[3,2-d]pyrimidine
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